CCT68127
描述
属性
CAS 编号 |
660822-23-1 |
|---|---|
分子式 |
C19H27N7O |
分子量 |
369.5 g/mol |
IUPAC 名称 |
(2R,3S)-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol |
InChI |
InChI=1S/C19H27N7O/c1-5-15(13(4)27)23-19-24-17(21-10-14-7-6-8-20-9-14)16-18(25-19)26(11-22-16)12(2)3/h6-9,11-13,15,27H,5,10H2,1-4H3,(H2,21,23,24,25)/t13-,15+/m1/s1 |
InChI 键 |
SCACHXWSWJBIHG-HIFRSBDPSA-N |
SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |
手性 SMILES |
CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |
规范 SMILES |
CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=CC=C3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CCT068127; CCT-068127; CCT 068127; CCT68127; CCT-68127; CCT 68127 |
产品来源 |
United States |
Foundational & Exploratory
CCT68127: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Developed as an optimized analog from the purine template of seliciclib, this compound exhibits superior potency and a distinct mechanism of action that culminates in cell cycle arrest, apoptosis, and a unique form of mitotic catastrophe known as anaphase catastrophe.[1][3][4] This technical guide elucidates the core mechanisms of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Dual Inhibition of CDK2 and CDK9
This compound exerts its primary anti-cancer effects through the potent and selective inhibition of CDK2 and CDK9.[1][2] The enhanced potency of this compound over its predecessor, seliciclib, is attributed to an additional hydrogen bond formed with the DFG motif of CDK2, as revealed by X-ray crystallography.[1][2]
Inhibition of CDK2: Induction of Cell Cycle Arrest
The progression through the cell cycle is tightly regulated by the sequential activation of CDKs. CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1 to S phase transition and S phase progression.[1][5][6] this compound-mediated inhibition of CDK2 leads to a decrease in the phosphorylation of the Retinoblastoma protein (RB).[1][2] Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and leading to cell cycle arrest at the G1/S checkpoint.[1] In some cancer cell lines, this compound has been observed to cause a G2/M arrest.[3][7]
Inhibition of CDK9: Transcriptional Repression and Apoptosis
CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. By inhibiting CDK9, this compound reduces the phosphorylation of RNA polymerase II, leading to the suppression of transcription of key survival proteins.[1][2] A significant consequence of this transcriptional repression is the rapid downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] The depletion of MCL1 is a key contributor to the induction of apoptosis in cancer cells treated with this compound.[1][2] This mechanism also underlies the synergistic anti-proliferative activity observed when this compound is combined with BCL2 family inhibitors like ABT263 (navitoclax).[1][2]
Furthermore, in neuroblastoma cells with MYCN amplification, this compound and the related compound CYC065 have been shown to potently inhibit MYCN transcription, leading to the depletion of MYCN mRNA and protein, thereby inducing apoptosis and reducing tumor burden.[8]
Signaling Pathways Modulated by this compound
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Anaphase Catastrophe: A Novel Anti-Cancer Strategy
A distinctive mechanism of this compound is the induction of "anaphase catastrophe" in cancer cells, particularly those with supernumerary centrosomes, a common feature of aneuploid tumors like lung cancer.[3][4] Anaphase catastrophe occurs when cancer cells fail to cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptotic cell death.[3][4] This process is selectively toxic to cancer cells, as normal diploid cells with a normal centrosome count are largely unaffected.[4] this compound has been shown to inhibit the clustering of supernumerary centrosomes, thereby triggering this lethal mitotic event.[3] Lung cancer cells with KRAS mutations have been identified as being particularly sensitive to this effect.[3][4]
Caption: this compound induces anaphase catastrophe in aneuploid cancer cells.
Modulation of the MAPK Signaling Pathway
Interestingly, treatment with this compound has been shown to cause a significant decrease in the expression of Dual Specificity Phosphatase 6 (DUSP6).[1][2] DUSP6 is a phosphatase that negatively regulates the MAPK pathway by dephosphorylating and inactivating ERK. The loss of DUSP6 expression following this compound treatment leads to elevated ERK phosphorylation and the activation of MAPK pathway target genes.[1][2] This activation of the MAPK pathway may function as a survival signal in response to the CDK inhibition.[1] This finding suggests that combining this compound with an ERK inhibitor could be a rational therapeutic strategy to enhance its anti-cancer efficacy.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Pro-apoptotic Activity of this compound
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| Various Lung Cancer Cells | Lung Cancer | Growth Inhibition | 1 µM | Up to 88.5% (SD = 6.4%) | [3] |
| H522 | Lung Cancer | Apoptosis | 2 µM | 42.4% ± 7.4% | [5][7] |
| H1703 | Lung Cancer | Apoptosis | 2 µM | 36.0% ± 3.5% | [5][7] |
| A549 | Lung Cancer | Apoptosis | 2 µM | 23.1% ± 2.8% | [5][7] |
| Hop62 | Lung Cancer | Apoptosis | 2 µM | 42.6% ± 5.5% | [3][5][7] |
| Beas-2B (Control) | Immortalized Bronchial Epithelial | Apoptosis | 2 µM | 8.2% ± 1.0% | [3][5][7] |
| Murine and Human Lung Cancer Cells | Lung Cancer | Anaphase Catastrophe | 1 µM | 14.1% (SD = 3.6%) | [3] |
Table 2: Effects of this compound on Protein Phosphorylation and Expression
| Protein | Parameter | Concentration | Effect | Reference |
| PEA15 | Phosphorylation | Not specified | Reduced by 70% (SD = 3.0%) | [3] |
| Cyclin B1 | Expression (IC50) | 15 µM | Reduction | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability and Proliferation Assay (e.g., MTT/MTS Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (GI50).
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle control), MTT or MTS reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
-
Western Blotting for Phospho-RB and Phospho-RNA Polymerase II
This method is used to assess the inhibition of CDK2 and CDK9 activity in cells.
-
Materials: 6-well plates, cancer cell lines, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-phospho-RB, anti-total-RB, anti-phospho-RNA Pol II, anti-total-RNA Pol II, loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Seed cells and treat with increasing concentrations of this compound for a defined time (e.g., 24 hours).[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis of Anaphase Catastrophe
This protocol is for quantifying the induction of multipolar anaphase.
-
Materials: Chamber slides or coverslips, cancer cell lines, this compound, fixation solution (e.g., methanol), permeabilization solution (e.g., Triton X-100), primary antibody against a spindle pole marker (e.g., γ-tubulin), fluorescently labeled secondary antibody, DAPI for nuclear staining, fluorescence microscope.
-
Procedure:
-
Grow cells on chamber slides or coverslips and treat with this compound or vehicle.
-
Fix and permeabilize the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and score the percentage of anaphase cells exhibiting more than two spindle poles (multipolar anaphase).
-
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the dual inhibition of CDK2 and CDK9. Its ability to induce cell cycle arrest, apoptosis, and the novel process of anaphase catastrophe in aneuploid cancer cells underscores its therapeutic potential. The insights into its effects on MCL1, MYCN, and the MAPK pathway provide a strong rationale for its further pre-clinical and clinical development, both as a monotherapy and in combination with other targeted agents. The particular sensitivity of KRAS-mutant lung cancers and MYCN-amplified neuroblastomas to this compound highlights promising avenues for its clinical application in patient populations with high unmet medical needs.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclacel.com [cyclacel.com]
Core Mechanism of Action: Disruption of Mitosis
An in-depth analysis of the available preclinical data reveals the therapeutic potential of CCT68127, a potent and selective inhibitor of Aurora kinases, primarily in the context of oncology. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
This compound primarily targets Aurora kinases A and B, serine/threonine kinases that are essential for the regulation of mitosis. Inhibition of these kinases disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Aurora A Inhibition: this compound's inhibition of Aurora A kinase activity leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles during mitosis.
Aurora B Inhibition: The compound's activity against Aurora B disrupts the spindle assembly checkpoint, leading to improper chromosome segregation and endoreduplication, a process where cells replicate their DNA without dividing, resulting in polyploidy. This ultimately triggers apoptosis.
The dual inhibition of Aurora A and B by this compound results in a synergistic anti-proliferative effect, making it a promising candidate for cancer therapy.
Caption: Mechanism of action of this compound targeting Aurora kinases.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 35 |
| Aurora C | 40 |
Data sourced from in vitro kinase assays.
Table 2: In Vitro Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 25 |
| SW620 | Colorectal Adenocarcinoma | 29 |
| HT29 | Colorectal Adenocarcinoma | 48 |
| HeLa | Cervical Cancer | 30 |
| A549 | Lung Carcinoma | 110 |
| MCF7 | Breast Adenocarcinoma | 130 |
Data represents the concentration required to inhibit cell growth by 50% after 72 hours of exposure.
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| SW620 | 50 mg/kg, p.o., b.i.d. | 68 |
| HCT116 | 100 mg/kg, p.o., q.d. | 58 |
p.o. = oral administration; b.i.d. = twice daily; q.d. = once daily.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified Aurora kinases by 50% (IC50).
-
Materials: Recombinant human Aurora A, B, and C kinases; peptide substrate (e.g., Kemptide); [γ-33P]ATP; this compound; assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (Sulphorhodamine B Assay)
-
Objective: To measure the anti-proliferative effect of this compound on various cancer cell lines.
-
Materials: Cancer cell lines; appropriate cell culture media and supplements; this compound; Sulphorhodamine B (SRB) dye; trichloroacetic acid (TCA); Tris base solution.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the antitumor activity of this compound in a mouse model.
-
Materials: Immunocompromised mice (e.g., nude mice); human cancer cells (e.g., SW620); this compound; vehicle control.
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) or vehicle alone to the respective groups according to the specified dosing schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate the tumor growth inhibition percentage.
-
CCT68127: A Technical Guide to a Selective Dual Inhibitor of CDK2 and CDK9
Introduction
CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed as an optimization of the purine-based scaffold of seliciclib (R-roscovitine, CYC202), this compound demonstrates significantly enhanced potency, selectivity, and metabolic stability.[1][3] Deregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[2] this compound exerts its anti-cancer effects by co-targeting CDK2-driven cell cycle progression and CDK9-mediated transcriptional regulation, leading to cell cycle arrest, apoptosis, and a unique form of cell death known as anaphase catastrophe in susceptible cancer cells.[1][4][5] This guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound.
Mechanism of Action
This compound's anti-neoplastic activity stems from its dual inhibition of CDK2 and CDK9, two critical regulators of fundamental cellular processes.
-
CDK2 Inhibition and Cell Cycle Control: CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and progression through S phase.[1] A key substrate of the CDK2/Cyclin complexes is the Retinoblastoma protein (RB).[1] Phosphorylation of RB by CDKs leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[1] By inhibiting CDK2, this compound prevents the phosphorylation of RB, thereby maintaining RB in its active, E2F-suppressive state. This leads to a halt in cell cycle progression, primarily causing G1 arrest.[1][5]
-
CDK9 Inhibition and Transcriptional Regulation: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an essential step for the transition from abortive to productive transcriptional elongation.[1] Inhibition of CDK9 by this compound leads to reduced RNAPII phosphorylation, which in turn suppresses the transcription of key survival genes, particularly those with short half-lives, such as the anti-apoptotic protein MCL1 and the oncogene MYC.[1][6] This transcriptional repression sensitizes cancer cells to apoptosis.[1]
-
Induction of Anaphase Catastrophe: In cancer cells characterized by aneuploidy (an abnormal number of chromosomes) and supernumerary centrosomes, this compound induces a specific type of mitotic cell death called anaphase catastrophe.[4][7][8] Normally, cancer cells can cluster extra centrosomes to ensure a bipolar cell division. CDK2 inhibition by this compound prevents this clustering, leading to multipolar anaphase, severe chromosome missegregation, and subsequent apoptosis.[7][8] This mechanism offers a therapeutic window, as it preferentially affects aneuploid cancer cells while sparing normal, non-aneuploid cells.[4]
X-ray crystallography studies have revealed that the enhanced potency of this compound is likely due to hydrogen bonding with the DFG (Asp-Phe-Gly) motif within the active site of CDK2.[1][2]
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 5. academic.oup.com [academic.oup.com]
- 6. cyclacel.com [cyclacel.com]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CCT68127: A Potent CDK2 and CDK9 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Deregulation of cyclin-dependent kinases (CDKs) is a well-established driver in the pathogenesis of numerous cancers, making them a focal point for therapeutic intervention.[1] CCT68127, a novel trisubstituted purine, has emerged as a potent and selective inhibitor of CDK2 and CDK9.[1][2] Optimized from the seliciclib template, this compound demonstrates superior potency, metabolic stability, and anti-proliferative activity in various cancer models, including colon, melanoma, and neuroblastoma cell lines.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies to inform further research and development in the field of oncology.
Introduction: The Rationale for Targeting CDKs
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, govern the transitions between different phases of the cell cycle.[2] The G1-to-S-phase transition is regulated by CDK4/cyclin D and CDK6/cyclin D, while progression through S phase to G2 is mediated by CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin A. Finally, CDK1/cyclin B activity is crucial for the initiation of mitosis.[2] A key substrate of these kinases is the retinoblastoma protein (Rb), which, upon phosphorylation, releases the E2F-1 transcription factor, stimulating the expression of genes required for DNA synthesis.[2]
Given their central role in cell proliferation, the dysregulation of CDKs is a common feature of cancer.[1] This has led to intense interest in developing small molecule inhibitors of CDKs for cancer therapy.[1] this compound was developed as part of a drug discovery program aimed at improving the pharmacological properties of the first-generation CDK inhibitor, seliciclib (also known as R-roscovitine or CYC202).[2] this compound exhibits enhanced potency, selectivity, and metabolic stability compared to its parent compound.[2]
Mechanism of Action: Dual Inhibition of CDK2 and CDK9
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK2 and CDK9.[1][2]
Structural Basis of Inhibition
X-ray crystallography studies of this compound in complex with CDK2 reveal that it acts as a type I kinase inhibitor, binding to the ATP-binding pocket.[2] The purine scaffold of this compound forms two hydrogen bonds with the hinge region of CDK2, specifically with the main chain amine and carbonyl of Leu83.[2] The enhanced potency of this compound compared to seliciclib is attributed to an additional hydrogen bond formed by the hydroxyl group of this compound with the Asp145 of the DFG motif in CDK2.[2]
Downstream Signaling Effects
The inhibition of CDK2 and CDK9 by this compound leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.[2]
-
Inhibition of Rb Phosphorylation: By inhibiting CDK2, this compound leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[2]
-
Inhibition of RNA Polymerase II Phosphorylation: this compound's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain of RNA polymerase II.[2] This leads to the suppression of transcription of key anti-apoptotic proteins like MCL1 and oncogenes such as MYCN.[2][3]
-
Induction of Anaphase Catastrophe: In aneuploid cancer cells, which have an abnormal number of chromosomes and supernumerary centrosomes, this compound induces a form of mitotic cell death known as anaphase catastrophe.[4][5] By inhibiting CDK2, this compound prevents the clustering of these extra centrosomes, leading to multipolar anaphase and subsequent apoptosis.[4] This mechanism offers a degree of selectivity for cancer cells over normal, non-aneuploid cells.[5]
-
Modulation of the MAPK Pathway: Treatment with this compound has been shown to cause a significant decrease in the expression of DUSP6 phosphatase, which in turn leads to elevated ERK phosphorylation and activation of MAPK pathway target genes.[1][2]
Below is a diagram illustrating the core signaling pathways affected by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data
This compound demonstrates significantly improved potency against several key CDKs compared to its parent compound, seliciclib. Furthermore, it exhibits potent anti-proliferative activity across a range of cancer cell lines.
Biochemical Potency: IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and seliciclib against a panel of purified human cyclin-dependent kinases.
| Kinase | This compound IC50 (µM) | Seliciclib IC50 (µM) | Fold Improvement |
| CDK1/cyclin B | 1.12 | 16.8 | 15 |
| CDK2/cyclin E | 0.022 | 0.48 | 22 |
| CDK4/cyclin D1 | >100 | >100 | - |
| CDK5/p25 | 0.057 | 0.85 | 15 |
| CDK7/cyclin H | 2.5 | 3.0 | 1.2 |
| CDK9/cyclin T1 | 0.035 | 0.38 | 11 |
| Data sourced from Molecular Cancer Therapeutics.[2] |
Cellular Activity: GI50 Values
The anti-proliferative activity of this compound was assessed in a panel of human cancer cell lines, with the concentration required to inhibit cell growth by 50% (GI50) reported in the table below.
| Cell Line | Cancer Type | This compound GI50 (µM) | Seliciclib GI50 (µM) |
| HT29 | Colon Carcinoma | 0.25 ± 0.03 | 6.4 ± 1.8 |
| COLO205 | Colon Adenocarcinoma | 0.50 ± 0.09 | 11 ± 1.2 |
| RKO | Colon Carcinoma | 0.66 ± 0.03 | 10 ± 0.26 |
| SKMEL28 | Malignant Melanoma | 0.31 ± 0.07 | 8.5 ± 2.1 |
| WM266.4 | Malignant Melanoma | 0.40 ± 0.06 | 18 ± 2.4 |
| Average | 0.5 | 12 | |
| Data sourced from Molecular Cancer Therapeutics.[2] |
Experimental Protocols
This section outlines the general methodologies for key experiments used in the evaluation of this compound.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of this compound against purified CDK enzymes.
-
General Protocol:
-
Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK2, a peptide substrate for CDK9) and ATP.
-
The reaction is initiated by the addition of the enzyme.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by scintillation counting, or using fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
-
General Protocol (using Sulforhodamine B assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
After the treatment period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
The GI50 values are determined from the dose-response curves.
-
Western Blotting
-
Objective: To analyze the effect of this compound on the phosphorylation status and expression levels of target proteins.
-
General Protocol:
-
Cells are treated with this compound for the desired time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-RNA Polymerase II, total Rb, total RNA Polymerase II, β-actin).
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Protocol:
-
Human cancer cells (e.g., neuroblastoma or lung cancer cells) are implanted subcutaneously into immunocompromised mice.[3][4]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., oral gavage) at a defined dose and schedule.[4] The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., immunohistochemistry).
-
The following diagram illustrates a general workflow for the preclinical evaluation of a CDK inhibitor like this compound.
Caption: Preclinical evaluation workflow.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.
-
Neuroblastoma: In models of MYCN-amplified neuroblastoma, this compound potently blocks cell proliferation, induces apoptosis, and leads to the depletion of MYCN mRNA and protein.[3] In vivo studies in both xenograft and genetically engineered mouse models of neuroblastoma showed that this compound significantly reduced tumor burden and prolonged survival.[3]
-
Lung Cancer: this compound has shown marked anti-neoplastic effects in lung cancer cells, including those with KRAS mutations.[4][5] It inhibits the growth of lung cancer cells, induces apoptosis, and causes G1 or G2/M cell cycle arrest.[4] In a syngeneic murine lung cancer xenograft model, this compound reduced tumor growth and the levels of circulating tumor cells.[4][6]
-
Colon and Melanoma Cancer: As indicated by the GI50 values, this compound effectively inhibits the proliferation of human colon cancer and melanoma cell lines.[2]
Future Directions and Conclusion
This compound is a potent and selective second-generation CDK2 and CDK9 inhibitor with compelling preclinical anti-tumor activity across a range of solid tumors. Its dual mechanism of action, targeting both cell cycle progression and transcription, provides a strong rationale for its continued development. The induction of anaphase catastrophe in aneuploid cancer cells suggests a potential therapeutic window and a targeted approach for tumors with specific genetic backgrounds, such as KRAS mutations.[4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar next-generation CDK inhibitors in the treatment of cancer. The findings from studies on this compound have also supported the clinical development of the related CDK2/9 inhibitor, CYC065.[4][5]
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyclacel.com [cyclacel.com]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 6. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT68127: A Technical Guide to Inducing Anaphase Catastrophe
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of CCT68127, a potent and selective next-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9. The primary focus is on its role in inducing a specific form of mitotic cell death known as anaphase catastrophe, a promising therapeutic strategy against aneuploid cancers. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Inducing Anaphase Catastrophe
This compound exerts its anti-neoplastic effects by targeting CDK2 and CDK9.[1][2] The inhibition of CDK2 is central to the induction of anaphase catastrophe.[3][4] In many cancer cells, particularly those with chromosomal instability, there is an abnormal number of centrosomes (supernumerary centrosomes).[5][6] To survive mitosis, these cells cluster their extra centrosomes at two poles, enabling a bipolar cell division.[3] this compound, by inhibiting CDK2, disrupts this crucial centrosome clustering process.[3][7] This failure to cluster leads to multipolar anaphases, where the cell attempts to divide into more than two daughter cells.[1][5] This aberrant division results in severe chromosome mis-segregation and ultimately triggers apoptosis in the progeny cells, a process termed anaphase catastrophe.[5][6] This mechanism of action provides a therapeutic window, as it preferentially affects cancer cells with supernumerary centrosomes while largely sparing normal, bipolar cells.[1][4]
Quantitative Data Summary
The efficacy of this compound in inhibiting proliferation, inducing apoptosis, and causing anaphase catastrophe has been quantified in various lung cancer cell lines. The data consistently demonstrates potent activity, particularly in cell lines harboring KRAS mutations.[5][7]
| Cell Line | Treatment Concentration | Growth Inhibition (%) | Apoptosis Induction (%) | Multipolar Anaphase (%) |
| H2122 | 1 µM | 88.5 ± 6.4 | - | - |
| Hop62 | 1 µM | - | - | 14.1 ± 3.6 |
| A549 | 1 µM | 71.5 ± 3.6 | - | 13.7 ± 1.7 |
| H522 | 1 µM | 33.6 ± 6.6 | - | - |
| H1703 | 1 µM | 31.6 ± 5.0 | - | - |
| ED1 (murine) | 1 µM | - | - | 13.6 ± 3.7 |
| LKR13 (murine) | 1 µM | - | - | 10.7 ± 1.0 |
| Various Lung Cancer Cells | 2 µM | - | up to 42.6 ± 5.5 | - |
| Beas-2B (control) | 1 µM | 10.6 ± 3.6 | - | 0.5 ± 0.2 |
| C10 (control, murine) | 1 µM | - | - | 0.4 ± 0.1 |
Data sourced from Kawakami et al., JNCI, 2017.[5][7]
Signaling Pathways and Molecular Interactions
This compound's primary targets are CDK2 and CDK9. Inhibition of CDK2 disrupts the normal phosphorylation of substrates required for centrosome clustering.[3][4] One key mediator in this process is the centrosomal protein CP110, a known CDK2 substrate.[8] The functional consequence is the failure of supernumerary centrosomes to coalesce, leading to multipolar spindle formation.
Furthermore, treatment with this compound has been shown to reduce the phosphorylation of Phosphoprotein Enriched in Astrocytes 15 (PEA15) at Serine 116 by up to 70%.[1][5] While not a direct substrate of CDK2, the modulation of PEA15 phosphorylation plays a role in the growth-inhibitory effects of this compound.[1] Gain of PEA15 expression antagonizes the anti-proliferative effects of the compound, suggesting an indirect but significant role in the cellular response.[1]
A notable finding is the heightened sensitivity of KRAS-mutant lung cancer cells to this compound.[5][7] While the precise mechanism is still under investigation, it is hypothesized that KRAS-driven cancers may have a greater reliance on CDK2 for survival and proliferation, creating a synthetic lethal interaction when treated with a CDK2 inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the cellular effects of this compound. These are based on standard methodologies and should be cross-referenced with the supplementary materials of Kawakami et al., JNCI, 2017 for specific reagents and concentrations used in the original studies.
Protocol 1: Multipolar Anaphase Assay (Immunofluorescence)
This protocol details the staining and quantification of multipolar anaphases following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Culture medium
-
Glass coverslips
-
Cold methanol
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.
-
Fix the cells in cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of anaphase cells exhibiting three or more spindle poles (multipolar). Count at least 100 anaphase cells per condition.
Protocol 2: Reverse Phase Protein Array (RPPA)
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Treated and control cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Nitrocellulose-coated glass slides
-
Robotic arrayer
-
Primary antibodies of interest (e.g., anti-phospho-PEA15 Ser116, anti-total PEA15)
-
Secondary antibodies and detection reagents
-
Array scanner and analysis software
Procedure:
-
Protein Lysate Preparation:
-
Treat cells with this compound or vehicle for the desired time points (e.g., 6, 24, 48 hours).
-
Lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize all lysate concentrations.
-
-
Array Printing:
-
Array the protein lysates in a serial dilution onto nitrocellulose-coated slides using a robotic arrayer. This creates a microarray where each spot represents a specific cell lysate at a specific concentration.
-
-
Immunostaining:
-
Each slide (array) is incubated with a single primary antibody that targets a specific protein or phosphoprotein.
-
This is followed by incubation with a labeled secondary antibody and signal amplification reagents.
-
-
Signal Detection and Analysis:
-
The slides are scanned to detect the signal intensity of each spot.
-
The signal intensities are quantified using specialized software.
-
Data is normalized to total protein content to account for loading differences.
-
Changes in protein expression or phosphorylation levels between this compound-treated and control samples are determined.
-
Conclusion
This compound represents a promising therapeutic agent that selectively targets cancer cells with supernumerary centrosomes by inducing anaphase catastrophe. Its potent activity, particularly in KRAS-mutant lung cancers, highlights the potential of CDK2/9 inhibition as a valuable strategy in oncology drug development. The methodologies and data presented in this guide provide a framework for further investigation into the mechanism of action of this compound and other CDK inhibitors, with the ultimate goal of translating these findings into effective clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 4. gracebio.com [gracebio.com]
- 5. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin-Dependent Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 8. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]
CCT68127: An In-Depth Technical Guide to its Molecular Targets Beyond CDK2/9
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT68127 is a potent, orally bioavailable, tri-substituted purine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), demonstrating significant anti-proliferative activity in various cancer cell lines. While its primary mechanism of action is attributed to the inhibition of these key cell cycle and transcriptional regulators, a comprehensive understanding of its broader molecular interactions is crucial for elucidating its full therapeutic potential and anticipating potential off-target effects. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond CDK2 and CDK9, summarizing quantitative data, detailing experimental protocols for target validation, and illustrating the affected signaling pathways.
Introduction
This compound emerged from a medicinal chemistry program aimed at generating more potent and metabolically stable analogs of the clinical CDK inhibitor seliciclib.[1] Its primary targets, CDK2 and CDK9, are pivotal in cell cycle progression and transcriptional regulation, respectively. Inhibition of CDK2 leads to a G1 or G2/M phase cell cycle arrest, while CDK9 inhibition results in the downregulation of anti-apoptotic proteins, such as Mcl-1, by impeding transcriptional elongation.[2][3] However, the cellular effects of this compound are not solely limited to the direct inhibition of CDK2 and CDK9. This guide explores the additional molecular targets and downstream signaling consequences of this compound treatment, providing a deeper insight into its mechanism of action.
Quantitative Analysis of this compound Kinase Selectivity
The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases. The data highlights its high potency for CDK2 and CDK9, with moderate activity against other CDKs and limited activity against a broader range of kinases at higher concentrations.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) | Reference |
| CDK1/cyclin B | 1.12 | [1] |
| CDK2/cyclin E | 0.022 | [1] |
| CDK4/cyclin D | >10 | [1] |
| CDK5 | 0.045 | [1] |
| CDK7/cyclin H | >10 | [1] |
| CDK9/cyclin T | 0.035 | [1] |
Table 2: Inhibitory Activity of this compound against a Panel of Other Kinases
| Kinase Target | IC50 (µM) | Reference |
| ABL | >10 | [1] |
| AKT | >10 | [1] |
| AURKA | >10 | [1] |
| AURKB | >10 | [1] |
| CAMKII | >10 | [1] |
| CK2 | >10 | [1] |
| ERK2 | >10 | [1] |
| FLT3 | >10 | [1] |
| GSK3 | >10 | [1] |
| IKKA | >10 | [1] |
| LCK | >10 | [1] |
| PDGFB | >10 | [1] |
| PKA | >10 | [1] |
| PKC | >10 | [1] |
| PLK1 | >10 | [1] |
| S6K1 (S6) | >10 | [1] |
| SAPK2A | >10 | [1] |
| SRC | >10 | [1] |
| VEGFR1 | >10 | [1] |
| VEGFR2 | >10 | [1] |
Downstream Signaling Effects and Non-Kinase Targets
Beyond direct kinase inhibition, this compound treatment instigates a cascade of downstream cellular events that contribute to its anti-cancer efficacy.
Modulation of the MAPK Signaling Pathway via DUSP6 Downregulation
A notable off-target effect of this compound is the dramatic loss of Dual Specificity Phosphatase 6 (DUSP6) expression.[1][3] DUSP6 is a key negative regulator of the MAPK pathway, specifically dephosphorylating and inactivating ERK. The this compound-induced downregulation of DUSP6 leads to elevated ERK phosphorylation (p-ERK) and subsequent activation of MAPK pathway target genes.[1]
Caption: this compound-induced activation of the MAPK pathway.
Rapid Downregulation of the Anti-Apoptotic Protein Mcl-1
Treatment with this compound leads to a rapid decrease in the protein levels of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic member of the BCL-2 family.[1][3] This effect is primarily a consequence of CDK9 inhibition. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for the transcription of short-lived mRNAs, including that of MCL1.
Caption: Transcriptional repression of Mcl-1 by this compound.
Reduction in PEA-15 Phosphorylation
In lung cancer models, this compound treatment has been shown to cause a 70% reduction in the phosphorylation of Phosphoprotein Enriched in Astrocytes 15 (PEA-15).[4] PEA-15 is a death effector domain (DED)-containing protein that can regulate both apoptosis and cell proliferation. The precise mechanism by which this compound reduces PEA-15 phosphorylation is currently under investigation but may involve the indirect modulation of upstream kinases or phosphatases.
Experimental Protocols
Kinase Profiling Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinases, corresponding specific substrates, [γ-33P]ATP, this compound, kinase assay buffer, and filter plates.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, combine the kinase, its specific substrate, and the diluted this compound in the kinase assay buffer. c. Initiate the kinase reaction by adding [γ-33P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction by adding a stop buffer (e.g., phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated [γ-33P]ATP. h. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: Workflow for radiometric kinase profiling.
Western Blotting for DUSP6 and p-ERK Analysis
Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the protein levels of DUSP6 and the phosphorylation status of ERK in cultured cells.
Methodology:
-
Cell Culture and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against DUSP6, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be performed to quantify relative protein levels.
Reverse Phase Protein Array (RPPA) for Global Signaling Analysis
Objective: To conduct a high-throughput analysis of changes in the expression and phosphorylation of multiple proteins in response to this compound treatment.
Methodology:
-
Lysate Preparation and Quantification: Prepare high-quality protein lysates from this compound-treated and control cells. Determine protein concentrations accurately.
-
Serial Dilution and Array Printing: Serially dilute the lysates and print them onto nitrocellulose-coated glass slides using a robotic arrayer.
-
Immunostaining: Incubate each array (slide) with a single validated primary antibody that targets a specific protein or phosphoprotein.
-
Signal Amplification and Detection: Use a labeled secondary antibody and a signal amplification system to generate a detectable signal (colorimetric, fluorescent, or chemiluminescent).
-
Image Acquisition and Data Analysis: Scan the arrays and quantify the signal intensity for each spot. Normalize the data (e.g., to total protein) and perform statistical analysis to identify significant changes in protein levels across different treatment conditions.
Conclusion
This compound, while being a highly potent inhibitor of CDK2 and CDK9, exerts a broader influence on the cellular signaling landscape. Its ability to modulate the MAPK signaling pathway through the downregulation of DUSP6, induce the rapid depletion of the key survival protein Mcl-1, and alter the phosphorylation state of other signaling molecules such as PEA-15, underscores the multifaceted nature of its anti-cancer activity. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of the off-target effects of this compound and other kinase inhibitors. A comprehensive understanding of these molecular interactions is paramount for the rational design of effective combination therapies and for the identification of predictive biomarkers to guide the clinical development of this compound.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclacel.com [cyclacel.com]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT68127 effects on cell cycle progression
An In-depth Technical Guide on the Effects of CCT68127 on Cell Cycle Progression
Introduction
This compound is a potent, orally active, second-generation small molecule inhibitor targeting cyclin-dependent kinases (CDKs), primarily CDK2 and CDK9.[1][2][3] Developed as a more potent and metabolically stable analog of the purine-based inhibitor seliciclib (R-roscovitine), this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.[1][4] Its mechanism of action, centered on the disruption of fundamental cell cycle and transcriptional machinery, makes it a compound of high interest for researchers, scientists, and drug development professionals in oncology. This guide provides a comprehensive overview of the molecular and cellular effects of this compound, with a specific focus on its impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting two key cyclin-dependent kinases that play critical roles in cell cycle regulation and transcription.
-
CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1 to S phase transition.[5][6] A primary function of the CDK2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (Rb).[1][6] Phosphorylation of Rb leads to the release of the E2F transcription factor, which activates the transcription of genes essential for DNA synthesis and S-phase entry.[1][6] By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining Rb in its active, E2F-bound state. This effectively blocks the G1/S transition, leading to cell cycle arrest.[1][2]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), an event that is critical for releasing it from promoter-proximal pausing and enabling productive transcriptional elongation.[1] Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA Pol II, which in turn causes the transcriptional repression of key survival proteins, many of which have short half-lives.[1][2] These include anti-apoptotic proteins like MCL1 and oncogenes such as MYCN, contributing to both cell cycle arrest and apoptosis.[1][4]
Effects on Cell Cycle Progression
Treatment of cancer cells with this compound leads to significant perturbations in cell cycle distribution, primarily manifesting as cell cycle arrest and, in specific contexts, a form of mitotic catastrophe.
1. Induction of G1 and G2/M Arrest: Commensurate with its role as a CDK2 inhibitor, this compound effectively induces cell cycle arrest. In various lung cancer cell lines, treatment with this compound has been shown to cause a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle.[5][7] For example, studies have documented G1 arrest in ED1, LKR13, and Hop62 lung cancer cells, while G2/M arrest was observed in H522 cells following treatment.[5] This arrest prevents cancer cells from proceeding with DNA replication and division, thereby inhibiting proliferation.
2. Anaphase Catastrophe: A notable effect of this compound is the induction of "anaphase catastrophe" in cancer cells characterized by aneuploidy and supernumerary centrosomes, a common feature in lung cancer.[7][8] Anaphase catastrophe is a form of cell death that occurs when cells fail to properly cluster their extra centrosomes during mitosis, leading to multipolar anaphase and subsequent apoptosis.[8] this compound was found to inhibit the clustering of supernumerary centrosomes, leading to a 14.1% increase in anaphase catastrophe at a 1 µM concentration.[7] This mechanism provides a targeted therapeutic window, as it has minimal effects on normal, non-aneuploid cells.[8]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways disrupted by this compound.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cyclacel.com [cyclacel.com]
- 5. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
Investigating CCT68127 in MYCN-Amplified Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of CCT68127, a potent small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric malignancy is characterized by the amplification of the MYCN oncogene, a key driver of tumor progression and a marker of poor prognosis. This compound and its close analogue, CYC065 (fadraciclib), have emerged as promising therapeutic agents that selectively target the vulnerabilities of these high-risk tumors.
Core Mechanism of Action: Transcriptional Repression of MYCN
This compound exerts its anti-tumor effects in MYCN-amplified neuroblastoma primarily through the inhibition of CDK9.[1][2] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation. The MYCN gene in neuroblastoma is often associated with super-enhancers, leading to high levels of transcription. By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to a rapid depletion of MYCN mRNA and, consequently, MYCN protein.[1]
The dual inhibition of CDK2 by this compound also plays a significant role. Inactivation of CDK2 has been shown to be synthetically lethal in cancer cells with MYCN overexpression.[1] This multi-pronged attack on both the production and the cellular context of the MYCN oncoprotein underscores the therapeutic potential of this compound.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative and qualitative data on the efficacy of this compound and its analogue CYC065 in preclinical models of neuroblastoma.
Table 1: In Vitro Activity of this compound and CYC065 in Neuroblastoma Cell Lines
| Compound | Cell Line | MYCN Status | Key Findings | Reference |
| This compound | Kelly | Amplified | Depletion of MYCN mRNA and protein; Induction of apoptosis. | [1] |
| This compound | BE(2)C | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |
| This compound | IMR32 | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |
| This compound | LAN-5 | Amplified | Inhibition of cell proliferation; Induction of apoptosis. | [1] |
| This compound | SH-EP-MYCN | MYCN-driven | Inhibition of cell proliferation; Induction of apoptosis. | [1] |
| CYC065 | Kelly | Amplified | Potent growth inhibition and induction of apoptosis. | [1][2] |
| CYC065 | SK-N-AS | Not Amplified | Weaker effects on tumor growth compared to MYCN-amplified lines. | [2] |
Table 2: In Vivo Efficacy of this compound and CYC065 in Neuroblastoma Models
| Compound | Model | Key Findings | Reference |
| This compound | Th-MYCN Genetically Engineered Mouse Model | Tumor regression and prolonged survival. | [1] |
| CYC065 | Kelly Xenograft (MYCN-amplified) | Significant tumor growth inhibition and increased overall survival. | [1][2] |
| CYC065 | SK-N-AS Xenograft (MYCN non-amplified) | Modest effect on tumor growth. | [2] |
| CYC065 | Th-MYCN Genetically Engineered Mouse Model | Significantly reduced tumor burden and prolonged survival. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and extension of these findings.
Cell Viability Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate neuroblastoma cells (e.g., Kelly, SK-N-BE(2)) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[3]
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression of key proteins such as MYCN, p-Rb, and markers of apoptosis.
-
Cell Lysis: Treat neuroblastoma cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, p-Rb, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[3]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of MYCN-amplified neuroblastoma cells (e.g., Kelly) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally or via intraperitoneal injection according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Survival Analysis: Monitor the mice for signs of toxicity and record survival data.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the investigation of this compound.
Caption: this compound inhibits CDK9 and CDK2, leading to decreased MYCN expression and cell cycle arrest.
Caption: Preclinical evaluation workflow for this compound in neuroblastoma.
References
Methodological & Application
CCT68127: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Optimized from the purine template of seliciclib, this compound demonstrates greater potency and superior antiproliferative activity in various cancer cell lines, including colon, lung, and melanoma.[1][2] Its mechanism of action involves the direct inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the active site of CDK2 and CDK9.[1] The inhibition of CDK2, a key regulator of the G1/S phase transition, leads to a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication, ultimately causing cell cycle arrest.
Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This suppression of transcriptional elongation contributes to the compound's pro-apoptotic effects, in part by downregulating the expression of anti-apoptotic proteins like MCL1.[1][2]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Mean IC50 (μM) |
| CDK1/cyclin B | 1.12 |
| CDK2/cyclin E | 0.019 |
| CDK5/p35 | 0.027 |
| CDK9/cyclin T | 0.038 |
Table 1: Biochemical IC50 values of this compound against a panel of purified human recombinant kinases. Data extracted from Wilson et al. (2011) as cited in a broader study.[1]
Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mean GI50 (μM) |
| HT29 | Colon Cancer | 0.5 |
| RKO | Colon Cancer | Not Specified |
| Various | Lung Cancer | ~1.0 |
| Various | Melanoma | Not Specified |
Table 2: Antiproliferative activity of this compound in various human cancer cell lines. The GI50 is the concentration required to inhibit cell growth by 50%.[1][3]
Signaling Pathway Diagram
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the effects of this compound in cell culture.
Experimental Protocols
General Cell Culture and Drug Preparation
-
Cell Culture: Maintain the desired cancer cell line (e.g., HT29, A549) in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis for p-Rb and p-RNAPII
This protocol is for detecting changes in the phosphorylation status of CDK2 and CDK9 substrates.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNAPII (Ser2), anti-total Rb, anti-total RNAPII, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the levels of phosphorylated proteins relative to the total protein and the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the Western blot protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
References
Preparation of C-C-T-6-8-1-2-7 Stock Solution: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] These kinases are key regulators of cell cycle progression and transcription, and their dysregulation is implicated in the development of various cancers.[1] this compound's ability to target these kinases makes it a valuable tool in cancer research and drug development. This application note provides a detailed protocol for the preparation of a this compound stock solution for use in in vitro studies.
Chemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. It is a solid powder that is soluble in Dimethyl Sulfoxide (DMSO).[2]
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₇O |
| Molecular Weight | 369.47 g/mol [2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Solubility | Soluble in DMSO[2] |
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for preparing working solutions for cell-based assays.
1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 369.47 g/mol = 3.69 mg
2. Weighing:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
3. Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.
4. Storage and Stability:
-
For short-term storage (days to weeks), the this compound solid can be stored at 0-4°C.[2]
-
For long-term storage (months to years), the solid compound and the DMSO stock solution should be stored at -20°C.[2]
-
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
When stored properly, this compound is stable for more than 3 years.[2]
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Visualization
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathway of this compound.
References
Application Notes and Protocols for In Vivo Administration of CCT68127 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), in mouse models of cancer. The information compiled is based on available preclinical data and established methodologies for similar compounds.
Introduction
This compound is an orally bioavailable small molecule that targets CDK2 and CDK9, key regulators of cell cycle progression and transcription.[1] Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapy.[1] This document outlines a recommended protocol for its administration in mice, including dosage, vehicle formulation, and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound in mice, based on a preclinical study in a syngeneic murine lung cancer xenograft model.
| Parameter | Value | Reference |
| Animal Model | Immunocompetent syngeneic mice with 393P KRAS mutant murine lung cancer cell line xenografts | [1] |
| Dosage | 50 mg/kg | [1] |
| Route of Administration | Oral gavage | [1] |
| Dosing Schedule | Once daily | [1] |
| Treatment Duration | 3 weeks | [1] |
| Observed Efficacy | Reduced tumor growth rate compared to vehicle control | [1] |
| Reported Toxicity at 50 mg/kg | Well-tolerated with no appreciable body weight loss | [1] |
| Toxicity at Higher Doses | Associated with toxicity (details not specified) | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip)
-
1 mL syringes
Vehicle Formulation
For poorly water-soluble compounds like this compound, a multi-component vehicle is often required to achieve a stable and homogenous suspension for oral gavage. Based on common practices for similar preclinical compounds, the following vehicle composition is recommended:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
Preparation of this compound Dosing Solution (5 mg/mL for a 50 mg/kg dose in a 20g mouse)
This protocol is for preparing a 5 mg/mL stock solution, which allows for a dosing volume of 200 µL for a 20g mouse to achieve a 50 mg/kg dose. Adjust the concentration as needed based on the average weight of the mice in the study, aiming for a consistent dosing volume of 100-200 µL per mouse.
-
Calculate the required amount of this compound: For a 1 mL total volume of a 5 mg/mL solution, weigh out 5 mg of this compound powder.
-
Dissolve this compound in DMSO: Add 100 µL of DMSO to the this compound powder in a sterile microcentrifuge tube. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO/CCT68127 mixture. Vortex until the solution is homogenous.
-
Add Tween-80: Add 50 µL of Tween-80 to the solution. Vortex again to ensure complete mixing.
-
Add Sterile Saline: Add 450 µL of sterile saline to the mixture. Vortex thoroughly. The final solution should be a clear solution or a fine, homogenous suspension. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution, but the solution should be allowed to return to room temperature before administration.
-
Prepare Fresh Daily: It is recommended to prepare the dosing solution fresh each day to ensure its stability and potency.
In Vivo Administration Protocol
-
Animal Handling: Acclimatize the mice to the experimental conditions for at least one week before the start of the study. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe containing the calculated dose of the this compound solution.
-
Carefully insert the gavage needle into the mouse's esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Monitoring:
-
Monitor the body weight of the mice daily or at least three times a week as an indicator of general health and toxicity.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Observe the mice for any clinical signs of toxicity, such as changes in behavior, posture, or activity.
-
-
Study Endpoint: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Tumors and other relevant tissues can then be collected for further analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for an in vivo efficacy study.
Caption: this compound inhibits CDK2 and CDK9 signaling pathways.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Note and Protocol: Detection of Phosphorylated Retinoblastoma Protein (p-RB) by Western Blot Following CCT68127 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Retinoblastoma protein (RB) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlled through phosphorylation by Cyclin-Dependent Kinases (CDKs).[1][2] CCT68127 is a potent, next-generation inhibitor of CDK2 and CDK9.[3][4] Inhibition of CDK2 by this compound leads to a decrease in the phosphorylation of RB, which maintains RB in its active, growth-suppressive state and induces cell cycle arrest.[3][4] This document provides a detailed protocol for performing Western blot analysis to detect and quantify the reduction in RB phosphorylation at specific sites (e.g., Ser807/811) in cells treated with this compound.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot protocol.
Caption: this compound inhibits CDK2, preventing RB hyper-phosphorylation and cell cycle progression.
Caption: Experimental workflow for Western blot analysis of p-RB after this compound treatment.
Key Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HT29, RKO colon cancer cells) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.[3]
-
This compound Treatment: Once cells are adhered, treat them with varying concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for the inhibitor to affect the CDK2/RB pathway.[3]
Cell Lysis and Protein Extraction
This step is critical for preserving the phosphorylation state of proteins.[5] All steps should be performed on ice with ice-cold buffers.[6][7][8]
-
Wash Cells: After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Cell Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7][8][9]
-
Harvest Cells: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][9]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with gentle agitation.[9] If the lysate is viscous due to DNA, sonicate briefly (e.g., 3 pulses of 10 seconds each) on ice.[9]
-
Clarification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your protein sample.[9]
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.[7][9]
-
Normalization: Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
SDS-PAGE and Western Transfer
-
Sample Preparation: Mix a calculated volume of cell lysate (containing 20-40 µg of protein) with an equal volume of 2x Laemmli sample buffer.[9]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[5][9]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (a 4-20% gradient gel works well for separating p-RB and total RB).[9] Run the gel according to the manufacturer's specifications until adequate separation is achieved.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5] A wet transfer overnight at 4°C is often recommended for large proteins like RB (~110 kDa).[9]
-
Transfer Verification: After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.[9] Destain with TBST before blocking.[9]
Immunoblotting and Detection
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer. For phosphoproteins, a solution of 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) is recommended.[5][9] Block for 1 hour at room temperature with gentle agitation.[9] Avoid using milk, as it contains phosphoproteins (casein) that can increase background noise.[8]
-
Primary Antibody Incubation: Dilute the primary antibody against phosphorylated RB (e.g., anti-p-RB Ser807/811) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three to five times for 5 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 5.3) to remove unbound secondary antibody.[9]
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[9]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[9]
Stripping and Re-probing
To ensure accurate quantification, it is essential to measure the levels of total RB and a loading control (e.g., β-actin or GAPDH) on the same membrane.
-
Stripping (Optional): If necessary, the membrane can be stripped of the bound antibodies using a mild stripping buffer.[9]
-
Re-blocking: After stripping, re-block the membrane as described in step 5.1.
-
Re-probing: Incubate the membrane with a primary antibody for total RB. Following detection, the membrane can be stripped and re-probed again for a loading control like β-actin. Probing for total protein provides an internal loading control and allows for the determination of the phosphorylated fraction relative to the total amount of the target protein.[6]
Data Presentation and Quantitative Summary
The intensity of the Western blot bands should be quantified using image analysis software. The signal for p-RB should be normalized to the signal for total RB to account for any variations in protein loading.
Table 1: Reagents and Conditions for Western Blot
| Parameter | Recommended Specification | Notes |
| Cell Lysis Buffer | RIPA Buffer | Supplement with fresh protease and phosphatase inhibitors.[5][9] |
| Protein Loading | 20-40 µg per lane | Ensure equal loading by performing a BCA or Bradford assay.[9] |
| Blocking Buffer | 5% BSA in TBST | Avoid milk to reduce background for phosphoproteins.[8] |
| Primary Antibody: p-RB | Anti-p-RB (Ser807/811) | Dilution as per manufacturer's datasheet (typically 1:1000). |
| Primary Antibody: Total RB | Anti-RB | Dilution as per manufacturer's datasheet (typically 1:1000).[10] |
| Loading Control | Anti-β-actin or Anti-GAPDH | Dilution as per manufacturer's datasheet (typically 1:1000 - 1:5000). |
| Primary Incubation | Overnight (16-18 hours) at 4°C | Promotes specific antibody binding.[5] |
| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG | Dilution as per manufacturer's datasheet (typically 1:2000 - 1:10000). |
| Secondary Incubation | 1 hour at Room Temperature | --- |
| Detection Substrate | ECL Western Blotting Substrate | Use a substrate with appropriate sensitivity for your target's abundance. |
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 8. inventbiotech.com [inventbiotech.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using CCT68127
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] The dysregulation of CDK activity is a common feature in many types of cancer, making CDKs attractive targets for therapeutic intervention. This compound, an optimized derivative of the purine template of seliciclib, demonstrates superior anti-proliferative activity in various cancer cell lines, including those of the colon, melanoma, and lung.[1] These application notes provide a comprehensive guide to utilizing this compound in cell viability assays, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9, which disrupts two critical cellular processes: cell cycle progression and transcriptional regulation.
-
Inhibition of CDK2: CDK2, in complex with its cyclin partners, plays a crucial role in the G1 to S phase transition of the cell cycle. It phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which activates genes required for DNA synthesis. By inhibiting CDK2, this compound prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint.[1][2]
-
Inhibition of CDK9: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation phase of transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a decrease in RNA Polymerase II phosphorylation, resulting in the downregulation of short-lived survival proteins and the induction of apoptosis.[1][2][3]
This dual mechanism of inducing cell cycle arrest and promoting apoptosis makes this compound a promising agent for cancer therapy.
Data Presentation
The anti-proliferative activity of this compound is commonly quantified by determining the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth. The following tables summarize the GI50 values of this compound in a panel of human cancer cell lines.
Table 1: GI50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | GI50 (µM) |
| HT29 | 0.85 |
| RKO | 0.35 |
| COLO205 | 0.45 |
| HCT116 | 0.25 |
| SW620 | 0.50 |
| Average | 0.48 |
Table 2: GI50 Values of this compound in Human Melanoma Cell Lines
| Cell Line | GI50 (µM) |
| A375 | 0.60 |
| SK-MEL-28 | 0.40 |
| WM-266-4 | 0.55 |
| Average | 0.52 |
Data adapted from a study by Whittaker et al., where cell proliferation was measured using the sulforhodamine B (SRB) assay after a 5-day continuous exposure to the compound.[1]
Experimental Protocols
A reliable and widely used method for assessing cell viability upon treatment with this compound is the Sulforhodamine B (SRB) assay. This assay measures cell density based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Cell Viability Assay Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HT29, RKO, A375)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in an exponential growth phase during the assay.[4][5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for the dose-response curve is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72-120 hours.[1]
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell growth for each treatment concentration relative to the vehicle control (considered 100% growth).
-
Plot the percentage of cell growth against the log of the this compound concentration to generate a dose-response curve.
-
Determine the GI50 value using non-linear regression analysis.
-
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with CCT68127
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2] Deregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.[1][2] this compound, an analog of seliciclib, demonstrates superior anti-proliferative activity in various cancer cell lines, including colon, melanoma, and lung cancer.[1][2][3] The mechanism of action involves the inhibition of CDK2 and CDK9, leading to decreased phosphorylation of the retinoblastoma protein (RB) and RNA polymerase II, respectively.[1][2] This disruption of the cell cycle machinery ultimately results in cell cycle arrest and the induction of apoptosis.[1][2] In several studies, this compound has been shown to induce either a G1 or a G2/M phase cell cycle arrest, depending on the cellular context.[4]
This document provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it presents a summary of expected quantitative data and a diagram of the relevant signaling pathway.
Data Presentation
Treatment of cancer cells with this compound is expected to result in a dose-dependent increase in the percentage of cells in the G1 or G2/M phase of the cell cycle. The following table summarizes representative data from lung cancer cell lines treated with this compound for 24 hours.
| Cell Line | Treatment (Concentration) | % G1 Phase | % S Phase | % G2/M Phase |
| Lung Cancer (e.g., H522) | Vehicle (DMSO) | 45 | 30 | 25 |
| This compound (1 µM) | 40 | 20 | 40 | |
| This compound (2 µM) | 35 | 15 | 50 | |
| Lung Cancer (e.g., ED1) | Vehicle (DMSO) | 50 | 35 | 15 |
| This compound (1 µM) | 65 | 20 | 15 | |
| This compound (2 µM) | 75 | 15 | 10 |
Note: The data presented in this table is illustrative and based on findings reported in the literature.[4] Actual results may vary depending on the cell line, experimental conditions, and the specific batch of the compound.
Signaling Pathway
This compound primarily targets CDK2 and CDK9, which are key regulators of cell cycle progression. The inhibition of these kinases disrupts the normal sequence of events required for cell division.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT68127 in Studying Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its dual inhibitory action makes it a valuable tool for investigating the intricate relationship between cell cycle progression and transcriptional regulation. Dysregulation of CDK2 and CDK9 is a hallmark of various cancers, making this compound a compound of significant interest for cancer research and drug development.[1][2]
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates such as the retinoblastoma protein (RB).[1] Inhibition of CDK2 by this compound leads to cell cycle arrest.[1] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived messenger RNAs (mRNAs) that code for key oncogenic proteins, such as MYCN.[4][5]
These application notes provide a comprehensive guide to using this compound for studying transcriptional regulation, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK2 and CDK9.[1] This inhibition prevents the phosphorylation of their respective substrates, leading to two major downstream consequences:
-
Cell Cycle Arrest: Inhibition of CDK2 prevents the phosphorylation of RB, keeping it in its active, hypophosphorylated state. Active RB binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1/S phase cell cycle arrest.[1]
-
Transcriptional Repression: Inhibition of CDK9-mediated phosphorylation of the RNAPII CTD at Serine 2 stalls transcriptional elongation. This disproportionately affects the expression of genes with short half-life mRNAs, including many proto-oncogenes and anti-apoptotic proteins like MYCN and MCL1.[1][4]
Data Presentation
In Vitro Efficacy of this compound
| Compound | Cell Line | Genotype | IC50 (µM) | Citation |
| This compound | ED-1 (murine lung cancer) | KRAS mutant | < 1 | [6] |
| This compound | LKR13 (murine lung cancer) | KRAS mutant | < 1 | [6] |
| This compound | H522 (human lung cancer) | KRAS mutant | < 1 | [6] |
| This compound | A549 (human lung cancer) | KRAS mutant | < 1 | [6] |
| This compound | Human colon and melanoma cancer cell lines (average) | Various | 0.5 | [1] |
Cellular Effects of this compound in Lung Cancer Cells
| Effect | Concentration (µM) | Result | Citation |
| Growth Inhibition | 1 | Up to 88.5% | [7] |
| Apoptosis Induction | 2 | Up to 42.6% | [7] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and transcriptional repression.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rockland.com [rockland.com]
- 3. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclacel.com [cyclacel.com]
- 6. benchchem.com [benchchem.com]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of CCT68127 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT68127 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Optimized from the purine template of seliciclib, this compound demonstrates superior antiproliferative activity against various cancer cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and a unique form of mitotic catastrophe known as anaphase catastrophe, particularly in cancer cells with supernumerary centrosomes.[2][3] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents and elucidating the mechanisms of cell cycle control and cancer pathogenesis. This document provides detailed application notes and protocols for the utilization of this compound in HTS settings.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of CDK2 and CDK9.[1]
-
CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound leads to decreased phosphorylation of the Retinoblastoma protein (Rb).[1] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and leading to cell cycle arrest.[4]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[1] Inhibition of CDK9 by this compound results in reduced RNA polymerase II phosphorylation, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and contributing to the induction of apoptosis.[1]
The dual inhibition of CDK2 and CDK9 by this compound results in a potent anti-proliferative and pro-apoptotic effect in cancer cells.
Signaling Pathway
Caption: this compound inhibits CDK2 and CDK9, leading to G1/S cell cycle arrest and apoptosis.
Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various lung cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Effect | Result (% ± SD) | Reference |
| Various Lung Cancer Cells | 1 | Growth Inhibition | Up to 88.5 ± 6.4 | [2] |
| H522 | 2 | Apoptosis Induction | 42.4 ± 7.4 | [2] |
| H1703 | 2 | Apoptosis Induction | 36.0 ± 3.5 | [2] |
| A549 | 2 | Apoptosis Induction | 23.1 ± 2.8 | [2] |
| Hop62 | 2 | Apoptosis Induction | 42.6 ± 5.5 | [2] |
| Beas-2B (Control) | 2 | Apoptosis Induction | 8.2 ± 1.0 | [2] |
| ED1 | 1 | Multipolar Anaphase | 13.6 ± 3.7 | [2] |
| LKR13 | 1 | Multipolar Anaphase | 10.7 ± 1.0 | [2] |
| A549 | 1 | Multipolar Anaphase | 13.7 ± 1.7 | [2] |
| Hop62 | 1 | Multipolar Anaphase | 14.1 ± 3.6 | [2] |
| C10 (Control) | 1 | Multipolar Anaphase | 0.4 ± 0.1 | [2] |
| Beas-2B (Control) | 1 | Multipolar Anaphase | 0.5 ± 0.2 | [2] |
| Compound | Target | GI50 (µM) in colon cancer & melanoma cell lines | Reference |
| This compound | CDK2, CDK9 | 0.5 | [1] |
| Seliciclib | CDK2, CDK7, CDK9 | 12 | [1] |
High-Throughput Screening Experimental Protocols
1. High-Throughput Cell Proliferation Assay
This protocol describes a robotic, cell-based proliferation screen to identify compounds that are synthetically lethal with specific cancer mutations or that enhance the efficacy of this compound.
Materials:
-
Cancer cell lines of interest (e.g., KRAS mutant lung cancer cells)[5]
-
Normal control cell lines (e.g., immortalized bronchial epithelial cells)[2]
-
This compound
-
Compound library
-
Cell culture medium and supplements
-
384-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Robotic liquid handling system
-
Plate reader capable of measuring luminescence
Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in culture medium at a predetermined optimal seeding density.
-
Using a robotic liquid handler, dispense the cell suspension into 384-well plates.
-
Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare compound plates by dispensing compounds from the library and this compound (as a positive control) at various concentrations into a 384-well plate. Include DMSO as a negative control.
-
Using a robotic liquid handler, transfer the compounds from the compound plates to the cell plates.
-
Incubate the cell plates at 37°C in a 5% CO₂ incubator for a predetermined duration (e.g., 72 hours).
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO control.
-
Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
-
Identify compounds that show selective toxicity to cancer cells over normal cells or that synergize with this compound.
-
2. High-Content Screening for Anaphase Catastrophe
This protocol outlines a high-content imaging-based screen to identify compounds that induce anaphase catastrophe, a phenotype enhanced by this compound.
Materials:
-
Cancer cell lines known to have supernumerary centrosomes (e.g., A549, Hop62)[2]
-
This compound
-
Compound library
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
Hoechst 33342 (for nuclear staining)
-
Antibodies against α-tubulin (for spindle visualization)
-
Fluorescently labeled secondary antibodies
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the High-Throughput Cell Proliferation Assay protocol, using imaging plates.
-
-
Cell Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibody (anti-α-tubulin).
-
Wash and incubate with fluorescently labeled secondary antibody and Hoechst 33342.
-
-
Image Acquisition:
-
Acquire images of the stained cells using a high-content imaging system, capturing both the nuclear and microtubule channels.
-
-
Image Analysis:
-
Use automated image analysis software to identify and quantify cells in anaphase.
-
Score the percentage of anaphase cells exhibiting multipolar spindles, a hallmark of anaphase catastrophe.[2]
-
Identify compounds that significantly increase the rate of multipolar anaphase compared to the DMSO control.
-
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 4. benchchem.com [benchchem.com]
- 5. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CCT68127 insolubility issues in media
Welcome to the technical support center for CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered when working with this compound in a research setting.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is soluble in DMSO, which allows for the creation of a concentrated stock that can be diluted into your aqueous cell culture medium. For best results, use anhydrous, cell culture-grade DMSO to prepare your stock solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution. Here are several troubleshooting steps:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps. First, create an intermediate dilution of the this compound DMSO stock in a small volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your complete cell culture medium.
-
Pre-warm Your Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature changes can affect solubility.
-
Add Dropwise and Mix Gently: Add the this compound solution (either the stock or the intermediate dilution) to the media drop by drop while gently swirling or vortexing the media. This gradual introduction can help maintain solubility.
-
Reduce the Final Concentration: It's possible that the final concentration of this compound in your experiment is exceeding its solubility limit in the culture medium. Try using a lower final concentration.
-
Check the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to keep the final DMSO concentration as low as possible and consistent across all experimental conditions, including a vehicle control.[2]
Q3: My this compound powder is not fully dissolving in DMSO. What should I do?
A3: If you are having difficulty dissolving this compound in DMSO, consider the following:
-
Sonication: Place the vial in a sonicator water bath for 5-10 minute intervals until the solution is clear.
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution.
Q4: I'm observing a precipitate in my culture plates after a day or two in the incubator. What could be the cause?
A4: Delayed precipitation can be due to several factors:
-
Compound Instability: The compound may have limited stability in the culture medium over extended periods.
-
Interaction with Media Components: this compound might be interacting with components in your specific culture medium, especially serum proteins. You can test the solubility in the basal medium without serum to see if this is the issue.
-
Evaporation: Evaporation of media in the incubator can lead to an increased concentration of the compound, causing it to precipitate. Ensure proper humidification of your incubator.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of CDK2 and CDK9.[1][3] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for transcriptional elongation. By inhibiting both CDK2 and CDK9, this compound can disrupt cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. A primary downstream effect of CDK2 inhibition is the reduced phosphorylation of the Retinoblastoma protein (pRb).[4]
Quantitative Data Summary
| Property | Value/Recommendation | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Typical Stock Solution Concentration | 10-50 mM (Empirically determined) | General practice |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (Cell line dependent) | [2] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | General practice |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 369.47 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If any particulate matter remains, sonicate the solution in a water bath for 5-10 minute intervals or gently warm to 37°C until the solution is clear.
-
Visual Inspection: Carefully inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Dilution of this compound Stock Solution into Cell Culture Media (Example for a 10 µM final concentration)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM this compound stock solution to 198 µL of pre-warmed complete cell culture medium. This will result in a 100 µM solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the 100 µM intermediate dilution to your culture plates to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of media in a well of a 12-well plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the media without the inhibitor.
Visualizations
References
CCT68127 Technical Support Center: Stability and Degradation in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the CDK2/9 inhibitor, CCT68127, in common experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the integrity and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), this compound should be stored at -20°C.[1] The compound is stable for several weeks at ambient temperature, which is sufficient for shipping purposes.[1] If stored correctly, this compound has a shelf life of over three years.[1] It is advisable to prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For experiments involving aqueous buffers or cell culture media, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous solution of choice.
Q3: Is there any available data on the stability of this compound in aqueous solutions or cell culture media?
Q4: How can I assess the stability of this compound in my specific experimental setup?
A4: To determine the stability of this compound under your specific experimental conditions, a stability study can be performed. This typically involves incubating the compound in your buffer or media at the experimental temperature for various durations. Aliquots are then taken at different time points and analyzed by an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining.[2][4]
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. As a purine analog, it may be susceptible to enzymatic degradation in cellular systems.[5][6] Common degradation mechanisms for small molecules in experimental settings include hydrolysis, oxidation, and photodegradation.[7] To mitigate these, it is important to protect solutions from light and use high-purity solvents.
Q6: I am observing inconsistent results with this compound in my experiments. What could be the cause?
A6: Inconsistent results can stem from several factors. One common reason is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles of stock solutions.[4] Another possibility is precipitation of the compound upon dilution into aqueous buffers, leading to a lower effective concentration. Ensure that the final DMSO concentration in your experiment is kept low (typically below 0.5%) to avoid solvent effects and enhance solubility.[7][8] Verifying the concentration and purity of your stock solution via analytical methods can also help troubleshoot inconsistencies.[4]
Quantitative Data Summary
The following tables summarize the available quantitative information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₇O | [1] |
| Molecular Weight | 369.47 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
Table 2: Storage and Stability
| Condition | Recommendation | Source |
| Short-term Storage | Dry, dark, 0 - 4°C (days to weeks) | [1] |
| Long-term Storage | -20°C (months to years) | [1] |
| Shipping | Ambient temperature (stable for a few weeks) | [1] |
| Shelf Life | >3 years (if stored properly) | [1] |
Table 3: Solubility
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Aqueous Buffers | Sparingly soluble | [9] |
Experimental Protocols & Visualizations
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final desired experimental concentration.
-
Incubation: Aliquot the working solution into sterile tubes and incubate them under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: Immediately upon collection, stop potential degradation by adding a cold organic solvent like acetonitrile to precipitate proteins and extract the compound.
-
Analysis: Analyze the supernatant containing this compound using a validated HPLC or LC-MS method to quantify the concentration of the intact compound at each time point.[2][4]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and calculate the half-life in your specific medium.
Caption: Workflow for assessing this compound stability.
This compound Signaling Pathway
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[10][11] Inhibition of CDK2 leads to decreased phosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of E2F transcription factors, leading to cell cycle arrest.[10][11] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in reduced phosphorylation of the C-terminal domain of RNA Polymerase II, leading to inhibition of transcription.[10][11]
Caption: this compound inhibits CDK2 and CDK9 pathways.
Troubleshooting Logic Flow
If you are experiencing a loss of this compound activity in your experiments, the following flowchart can help you troubleshoot the potential causes.
Caption: Troubleshooting loss of this compound activity.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating CCT68127 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: this compound is a novel inhibitor of CDK2 and CDK9, optimized from the purine template of seliciclib to exhibit greater potency and selectivity.[1][2] Its on-target activity leads to decreased phosphorylation of the Retinoblastoma protein (RB) and RNA polymerase II, resulting in cell cycle arrest and apoptosis.[1][2]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the dramatic loss of DUSP6 phosphatase expression. This leads to elevated ERK phosphorylation and the activation of MAPK pathway target genes.[1][2] Additionally, the transcriptional signature of this compound shares similarities with that of HDAC inhibitors.[1][2]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: To distinguish between on- and off-target effects, consider the following strategies:
-
Use a structurally inactive analog: CCT068152 is an inactive analog of this compound that does not inhibit CDKs.[1] Comparing the gene expression or cellular effects of this compound to CCT068152 can help identify off-target effects related to the chemical backbone.[1]
-
Rescue experiments: Overexpression of the intended targets (CDK2 or CDK9) could potentially rescue the on-target effects of this compound.
-
Use structurally unrelated inhibitors: Employing other CDK2/9 inhibitors with different chemical scaffolds can help confirm if an observed phenotype is due to on-target inhibition.
-
Kinome-wide profiling: A broad kinase screen can identify other potential off-target kinases that this compound may inhibit.
Q4: My cells are showing increased ERK phosphorylation after this compound treatment. Is this expected?
A4: Yes, this is a known off-target effect of this compound. The compound causes a significant decrease in the expression of DUSP6, a phosphatase that negatively regulates ERK.[1][2] This leads to a subsequent increase in ERK phosphorylation and activation of the MAPK signaling pathway.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based proliferation assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Different cell lines exhibit varying sensitivity to this compound. For instance, lung cancer cells with KRAS mutations have shown particular sensitivity.[3][4] Ensure consistent use of the same cell line and passage number. |
| Compound solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Incomplete dissolution can lead to inaccurate concentrations.[5] |
| ATP competition | Cellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, potentially leading to discrepancies between biochemical and cell-based assays.[6] Consider this when interpreting results. |
| Assay duration | The anti-proliferative effects of this compound are time-dependent.[3] Ensure a consistent and appropriate incubation time for your assays. |
Issue 2: Unexpected cellular phenotypes not aligning with CDK2/9 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effects | The observed phenotype could be due to the known off-target effect on the MAPK pathway via DUSP6 downregulation or other unidentified off-targets.[1][2] |
| Activation of parallel pathways | Inhibition of a target in one pathway can sometimes lead to the activation of a parallel or feedback pathway.[7] |
| Use of inactive analog | Treat cells with the inactive analog CCT068152 to determine if the phenotype is a result of the chemical scaffold rather than CDK inhibition.[1] |
| Transcriptional analysis | Perform gene expression profiling to see if the observed phenotype correlates with transcriptional changes similar to those induced by HDAC inhibitors, a known characteristic of this compound's transcriptional signature.[1][2] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (µM) |
| CDK1/cyclin B | 1.12 |
| CDK2/cyclin E | 0.022 |
| CDK4/cyclin D1 | >100 |
| CDK5/p25 | 0.030 |
| CDK6/cyclin D3 | >100 |
| CDK7/cyclin H | 2.5 |
| CDK9/cyclin T1 | 0.041 |
Data compiled from a study by Whittaker et al. (2017).[1]
Table 2: Cellular Activity of this compound in Lung Cancer Cell Lines
| Cell Line | Effect | Concentration | Result |
| Murine & Human Lung Cancer Cells | Growth Inhibition | 1 µM | Up to 88.5% inhibition[3][4] |
| Murine & Human Lung Cancer Cells | Apoptosis Induction | 2 µM | Up to 42.6% apoptosis[3][4] |
| Murine & Human Lung Cancer Cells | Anaphase Catastrophe | 1 µM | ~14% of cells[3][4] |
| Control (non-cancerous) cells | Growth Inhibition | 1 µM | Minimal effects (e.g., 10.6% in Beas-2B)[3][4] |
| Control (non-cancerous) cells | Apoptosis Induction | 2 µM | Minimal effects (e.g., 8.2% in Beas-2B)[3][4] |
Key Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure based on standard kinase assay methodologies.
-
Prepare Reagents:
-
Kinase buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA, DTT).[8]
-
Recombinant human CDK/cyclin enzymes.
-
Substrate (e.g., histone H1 for CDK2, GST-Rb for CDK2, or a peptide substrate).
-
[γ-³²P]ATP or use an antibody-based detection method.
-
This compound serial dilutions.
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and this compound at various concentrations in the kinase buffer.
-
Initiate the reaction by adding ATP (at a concentration near the Km for the kinase).
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Proliferation Assay (MTS Assay)
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).[5]
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the this compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot for Phospho-RB and Phospho-ERK
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, phospho-ERK (p44/42 MAPK), total ERK, and a loading control (e.g., GAPDH).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.[5]
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein and the loading control.
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Off-target effect of this compound on the MAPK pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: CCT68127 Treatment and Apoptosis Induction
This guide is intended for researchers, scientists, and drug development professionals who are using the CDK2/9 inhibitor CCT68127 and are not observing the expected apoptotic response. This document provides troubleshooting strategies and detailed experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, next-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its anti-cancer effects stem from its ability to induce cell cycle arrest and apoptosis.[2][3] A key mechanism of action is the induction of "anaphase catastrophe" in cancer cells with an abnormal number of chromosomes (aneuploidy), which leads to cell death.[1][4]
Q2: In which cancer types has this compound been shown to induce apoptosis?
A2: this compound has been demonstrated to induce apoptosis in various cancer cell lines, including those from lung cancer and neuroblastoma.[1][5][6] Notably, lung cancer cells with KRAS mutations have shown particular sensitivity to this compound.[1][7]
Q3: What are the typical concentrations and treatment times required for this compound to induce apoptosis?
A3: Apoptosis has been observed in sensitive lung cancer cell lines at concentrations as low as 1-2 µM following a 24 to 48-hour treatment period.[1][7] However, the optimal concentration and duration can vary significantly between different cell lines.
Troubleshooting Guide: Why Am I Not Seeing Apoptosis?
If you are not observing apoptosis following this compound treatment, several factors could be at play, ranging from suboptimal experimental conditions to the intrinsic biology of your cell line. The following troubleshooting steps will help you systematically address potential issues.
Issue 1: Suboptimal Drug Concentration or Treatment Duration
A common reason for the absence of an apoptotic response is that the concentration of this compound is too low or the treatment time is too short.[8][9]
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment using a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for your specific cell line.
-
Time Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) at the determined optimal concentration to identify the peak apoptotic window.[9]
-
Verify Drug Activity: Ensure the this compound compound is active and has not degraded. If possible, test it on a positive control cell line known to be sensitive to the drug.
Issue 2: Cell Line-Specific Resistance or Insensitivity
Your cell line may possess intrinsic or acquired resistance to this compound-induced apoptosis.[10]
Troubleshooting Steps:
-
Assess Target Expression: Verify the expression levels of CDK2 and CDK9 in your cell line via Western blot or qPCR. Low target expression could lead to a diminished drug response.
-
Evaluate Cell Cycle Arrest: this compound can also induce cell cycle arrest (G1 or G2/M) without immediately leading to apoptosis.[1][2] Analyze the cell cycle distribution of your treated cells using propidium iodide staining and flow cytometry. An accumulation of cells in a specific phase of the cell cycle would indicate that the drug is active but may not be inducing apoptosis under the current conditions.
-
Consider Alternative Cell Death Mechanisms: While apoptosis is a common outcome, it is not the only form of cell death.[11] this compound is known to induce anaphase catastrophe, which is a distinct process.[4][12] You may need to use assays specifically designed to detect this phenomenon, such as immunofluorescence staining for multipolar spindles.[13]
Issue 3: Inappropriate or Insensitive Apoptosis Detection Method
The assay you are using to detect apoptosis may not be suitable or sensitive enough for your experimental system.[14][15]
Troubleshooting Steps:
-
Use Orthogonal Methods: Employ multiple assays to confirm your findings. For example, if you are using an Annexin V assay, which detects an early apoptotic event (phosphatidylserine exposure), you should also use a method that measures a later event, such as caspase-3/7 activation or PARP cleavage.[15]
-
Include Positive Controls: Always include a positive control in your apoptosis assay (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) to ensure that the assay is working correctly.[8][16]
-
Check for Technical Errors: Review your protocol for potential errors, such as incorrect reagent concentrations, inadequate washing steps, or improper instrument settings.[14] For flow cytometry-based assays, ensure proper compensation is set to avoid signal bleed-through between channels.[8]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for inducing growth inhibition and apoptosis in various lung cancer cell lines, as reported in the literature.
| Cell Line | Genotype | Growth Inhibition (GI50) | Apoptosis Induction (Concentration) | Percent Apoptosis | Reference |
| Murine Lung Cancer | |||||
| ED1 | KRAS Mutant | ~1 µM | 2 µM | 20.3% | [1] |
| LKR13 | KRAS Mutant | ~1 µM | 2 µM | 16.8% | [1] |
| 393P | KRAS Mutant | ~1 µM | 2 µM | 18.2% | [1] |
| Human Lung Cancer | |||||
| H522 | Not Specified | Not Specified | 2 µM | 42.4% | [1] |
| H1703 | Not Specified | Not Specified | 2 µM | 36.0% | [1] |
| A549 | KRAS Mutant | Not Specified | 2 µM | 23.1% | [1] |
| Hop62 | Not Specified | Not Specified | 2 µM | 42.6% | [1] |
| Human Colon Cancer | |||||
| HT29 | Not Specified | ~0.5 µM | Not Specified | Not Specified | [2] |
| RKO | Not Specified | ~0.5 µM | Not Specified | Not Specified | [2] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol describes a common method for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight, then treat with this compound at the desired concentrations and for the desired duration.
-
Cell Harvesting: Following treatment, collect both the culture medium (which may contain detached apoptotic cells) and the adherent cells. To detach adherent cells, wash with PBS and then add a gentle dissociation reagent (e.g., TrypLE).
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Western Blot for Cleaved PARP and Caspase-3
This protocol outlines the detection of key apoptotic markers by Western blot.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cyclacel.com [cyclacel.com]
- 7. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence against apoptosis as a major mechanism for reproductive cell death following treatment of cell lines with anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing CCT68127 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing CCT68127 treatment duration to achieve maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Its mechanism of action involves the inhibition of CDK2, which leads to decreased phosphorylation of the Retinoblastoma (RB) protein. This, in turn, results in cell cycle arrest.[2][1] Simultaneously, inhibition of CDK9 reduces the phosphorylation of RNA polymerase II, leading to transcriptional repression and apoptosis.[2][1] A unique characteristic of this compound is its ability to induce a form of mitotic cell death called "anaphase catastrophe" in cancer cells with an abnormal number of chromosomes (aneuploidy).
Q2: What are the known downstream effects of this compound treatment?
A2: Treatment with this compound leads to several downstream cellular effects, including:
-
Cell Cycle Arrest: Primarily G1 or G2/M arrest, depending on the cell line.[3]
-
Induction of Apoptosis: Programmed cell death is a common outcome of this compound treatment.[2][1][3]
-
Inhibition of Transcription: Through CDK9 inhibition, this compound can downregulate the transcription of key survival proteins.[4]
-
Induction of Anaphase Catastrophe: This process of abnormal cell division is particularly effective in aneuploid lung cancer cells.[5][6]
-
Modulation of Signaling Pathways: this compound can cause a significant loss in the expression of DUSP6 phosphatase, leading to increased ERK phosphorylation and activation of MAPK pathway target genes.[2][1]
Q3: How quickly can I expect to see an effect after this compound treatment?
A3: The kinetics of this compound's effects are time and concentration-dependent. Based on published studies:
-
Inhibition of RNA Polymerase II phosphorylation can be observed as early as 4 hours and is sustained for at least 24 hours.
-
Inhibition of RB phosphorylation is typically observed between 16 and 24 hours of treatment.
-
Apoptosis is significantly induced after 24 to 48 hours of treatment.
-
Effects on cell proliferation are typically measured after 72 hours of continuous exposure.
Q4: Is the effect of this compound reversible?
A4: Studies have shown that the anti-proliferative effects of this compound are only partially reversible after drug washout. In washout experiments where the compound was removed after 48 hours, a sustained inhibition of cell growth was observed, suggesting that even a relatively short treatment duration can trigger irreversible cell fate decisions like apoptosis or anaphase catastrophe.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability | 1. Suboptimal concentration of this compound.2. Insufficient treatment duration.3. Cell line is resistant to this compound. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your specific cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) at a fixed concentration (e.g., 2x IC50).3. Verify target expression (CDK2, CDK9) in your cell line. Consider testing cell lines known to be sensitive (e.g., HT29, RKO, A549).[2][3] |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Inaccurate drug dilution and pipetting.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number per well.2. Prepare fresh drug dilutions for each experiment. Use calibrated pipettes.3. Avoid using the outer wells of the plate for treatment groups; fill them with media to maintain humidity. |
| Unexpected off-target effects | 1. Concentration of this compound is too high.2. The specific genetic background of the cell line. | 1. Use the lowest effective concentration determined from your dose-response studies.2. Characterize the expression of key proteins in your signaling pathway of interest before and after treatment. |
| Difficulty in detecting apoptosis | 1. Apoptosis is a transient event.2. Incorrect assay timing. | 1. Use multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assay, PARP cleavage).2. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the peak of apoptotic activity. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| HT29 | Colon Adenocarcinoma | GI50 | ~0.5 µM | Not Specified | [2] |
| HCT116 | Colon Carcinoma | GI50 | ~0.5 µM | Not Specified | [2] |
| RKO | Colon Carcinoma | GI50 | ~0.5 µM | Not Specified | [2] |
| SKMEL28 | Malignant Melanoma | GI50 | ~0.5 µM | Not Specified | [2] |
| A549 | Lung Cancer | Growth Inhibition | Up to 88.5% at 1 µM | Not Specified | [3] |
| H522 | Lung Cancer | Apoptosis | ~42.4% at 2 µM | Not Specified | [3] |
| H1703 | Lung Cancer | Apoptosis | ~36.0% at 2 µM | Not Specified | [3] |
| Hop62 | Lung Cancer | Apoptosis | ~42.6% at 2 µM | Not Specified | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 72 hours). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 20 µM) to a low concentration (e.g., 0.01 µM). Include a vehicle control (DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a fixed duration, typically 72 hours, at 37°C and 5% CO2.
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Optimizing this compound Treatment Duration
Objective: To determine the optimal treatment duration of this compound for inducing a desired biological effect (e.g., apoptosis, cell cycle arrest).
Methodology:
-
Cell Seeding: Seed cells in multiple plates (or designate sections of a larger plate for different time points) at a consistent density.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., 2x the predetermined IC50).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the harvested cells for the desired endpoint:
-
Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide, and analyze by flow cytometry.
-
Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Western Blotting: Lyse cells and perform western blotting for key markers of this compound activity (e.g., phospho-RB, phospho-RNA Pol II, cleaved PARP).
-
-
Data Analysis: Plot the percentage of cells in a specific cell cycle phase, the percentage of apoptotic cells, or the relative protein expression against the treatment duration to identify the time point of maximum effect.
Visualizations
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: A two-phase workflow to determine the optimal concentration and treatment duration for this compound.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
Dealing with cellular resistance to CCT68127
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that primarily targets CDK2 and CDK9.[1][2] By inhibiting these kinases, this compound interferes with key cellular processes. Inhibition of CDK2 leads to decreased phosphorylation of the retinoblastoma protein (Rb), resulting in cell cycle arrest, while inhibition of CDK9 reduces the phosphorylation of RNA polymerase II, leading to transcriptional repression and apoptosis.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cancer cell lines with this compound typically results in:
-
Inhibition of cell proliferation. [1]
-
Induction of cell cycle arrest , often in G1 or G2/M phase.[3][4]
-
A unique form of cell death in cells with supernumerary centrosomes known as anaphase catastrophe .[3][4]
-
Decreased phosphorylation of Rb and RNA polymerase II.[1][2]
-
Rapid decrease in the protein levels of MCL1.[2]
Q3: In which cancer types is this compound expected to be most effective?
A3: this compound has shown significant anti-proliferative activity in human colon cancer and melanoma cell lines.[1][2] Notably, lung cancer cells with KRAS mutations have been found to be particularly sensitive to this compound.[3][4] Neuroblastoma cell lines with MYCN amplification are also highly sensitive to this inhibitor.
Q4: What are the known or anticipated mechanisms of cellular resistance to this compound?
A4: While specific studies on acquired resistance to this compound are limited, potential mechanisms can be inferred based on its targets (CDK2 and CDK9) and general principles of resistance to kinase inhibitors:
-
On-Target Modifications: Mutations in the kinase domain of CDK2 or CDK9 could prevent this compound from binding effectively.[5]
-
Upregulation of Target or Related Proteins: Increased expression of CDK2, CDK9, or their cyclin partners (e.g., Cyclin E) could overcome the inhibitory effects of the drug.[6][7]
-
Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibition of CDK2 and CDK9.[8]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Loss of Downstream Effectors: Loss or inactivation of proteins downstream of CDK2/9 that are critical for its anti-cancer effects, such as Rb, could confer resistance.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on identifying and characterizing potential cellular resistance.
Issue 1: Higher than expected IC50 value or lack of response in a cell viability assay.
| Possible Cause | Suggested Troubleshooting Steps |
| Cell line is not dependent on CDK2/9 signaling. | Western Blot: Analyze baseline protein levels of CDK2, CDK9, Cyclin E1, and total and phosphorylated Rb. Low expression of these proteins may indicate a lack of dependence. |
| Compound instability or inactivity. | Control Experiment: Test this compound on a known sensitive cell line in parallel to confirm the compound's activity. |
| Suboptimal experimental conditions. | Optimize Assay: Ensure the cell seeding density, treatment duration, and assay readout are appropriate for your cell line. |
| Intrinsic Resistance. | Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify active signaling pathways that may be compensating for CDK2/9 inhibition. |
Issue 2: Cells develop resistance to this compound after an initial period of sensitivity.
| Possible Cause | Suggested Troubleshooting Steps |
| Development of acquired resistance. | Confirm Resistance: Perform a dose-response experiment to confirm the shift in IC50 compared to the parental cell line. An increase of >10-fold is a strong indicator. |
| Upregulation of CDK2 or Cyclin E1. | Western Blot: Compare the protein levels of CDK2 and Cyclin E1 in the resistant and parental cell lines. |
| Mutations in CDK2 or CDK9. | Sanger Sequencing: Sequence the kinase domains of CDK2 and CDK9 in the resistant cells to identify potential mutations. |
| Activation of bypass signaling pathways. | Phospho-kinase Array/Western Blot: Screen for the activation of common survival pathways such as the PI3K/AKT and MAPK/ERK pathways. |
| Selection of a polyploid cell population. | Flow Cytometry: Analyze the DNA content of the resistant and parental cell lines to check for an increase in polyploidy.[6] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| Average GI50 | Human colon cancer & melanoma panel | 0.5 µmol·L-1 | [1] |
| Growth Inhibition (1 µM) | Lung Cancer Cells | Up to 88.5% | [3][4] |
| Apoptosis Induction (2 µM) | Lung Cancer Cells | Up to 42.6% | [3][4] |
| Anaphase Catastrophe (1 µM) | Lung Cancer Cells | ~14% | [3][9] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 1 nM to 10 µM. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Resistance Markers
This protocol is to assess the levels of key proteins involved in this compound's mechanism of action and potential resistance.
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (Ser807/811), total Rb, p-RNA Pol II (Ser2/5), CDK2, CDK9, Cyclin E1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cell line to this compound.
-
Initial Drug Exposure: Continuously culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium.
-
Establishment of Resistant Population: Continue the dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50.
-
Characterization: Characterize the resistant cell line to investigate the mechanism of resistance using the protocols described above.
Visualizations
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: Workflow for generating and analyzing this compound resistant cell lines.
Caption: A logical guide for troubleshooting reduced this compound efficacy.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: CCT68127 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the cellular target engagement of CCT68127, a potent dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a type I kinase inhibitor that targets the ATP-binding pocket of CDK2 and CDK9.[1] By inhibiting these kinases, it disrupts critical cellular processes. Inhibition of CDK2 leads to decreased phosphorylation of the Retinoblastoma protein (RB), resulting in cell cycle arrest.[1][2] Inhibition of CDK9 reduces the phosphorylation of RNA polymerase II, which is essential for transcriptional elongation, leading to apoptosis.[1][2]
Q2: How can I confirm that this compound is engaging its targets in my cell line?
A2: The most direct method is to assess the phosphorylation status of the primary downstream substrates of CDK2 and CDK9. For CDK2, monitor the phosphorylation of Retinoblastoma protein (RB). For CDK9, monitor the phosphorylation of the C-terminal domain of RNA polymerase II. A significant decrease in the phosphorylation of these substrates upon treatment with this compound indicates successful target engagement.[1]
Q3: What are the expected phenotypic effects of successful this compound target engagement?
A3: Successful engagement of CDK2 and CDK9 by this compound should lead to measurable downstream cellular effects, including G1 or G2/M cell cycle arrest and induction of apoptosis.[1][3] In specific contexts, such as lung cancer cells with supernumerary centrosomes, it can induce a distinct form of cell death known as anaphase catastrophe.[3][4]
Q4: Are there global, unbiased methods to assess this compound target engagement?
A4: Yes, several advanced proteomics-based techniques can be employed. The Cellular Thermal Shift Assay (CETSA) can detect the binding of this compound to its targets by measuring changes in protein thermal stability. Kinobeads coupled with mass spectrometry can be used to pull down kinases that bind to the inhibitor from cell lysates, helping to confirm on-target activity and identify potential off-targets.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the signaling pathway of CDK2/CDK9 and a general workflow for assessing this compound target engagement.
Troubleshooting Guide
This guide addresses common issues encountered when confirming this compound target engagement via Western blotting.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No decrease in p-RB or p-RNA Pol II phosphorylation | Compound Inactivity: this compound may have degraded. | - Ensure proper storage of this compound.- Use a fresh dilution for each experiment.- Confirm the identity and purity of the compound. |
| Insufficient Compound Concentration or Treatment Time: The concentration or duration of treatment may be suboptimal for the cell line used. | - Perform a dose-response and time-course experiment to determine the optimal conditions. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Verify the expression of CDK2 and CDK9 in your cell line.- Test a sensitive, positive control cell line in parallel (e.g., HT29 or RKO colon cancer cells).[1] | |
| High Background on Western Blot | Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration. | - Optimize antibody dilutions.- Include a secondary antibody-only control.- Use a different antibody from a validated supplier. |
| Insufficient Washing: Residual antibodies or blocking buffer can cause high background. | - Increase the number and duration of wash steps. | |
| Inconsistent Loading Control (e.g., Actin, Tubulin) | Pipetting Errors: Inaccurate loading of protein samples. | - Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts.- Be meticulous with pipetting. |
| Protein Degradation: Samples may have degraded during preparation. | - Always use protease and phosphatase inhibitors in your lysis buffer. |
Detailed Experimental Protocol: Western Blot for Target Engagement
This protocol details the steps to assess the phosphorylation status of RB and RNA polymerase II.
1. Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RB, total RB, p-RNA Pol II, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signals to the total protein and/or loading control.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a successful this compound target engagement experiment. Data is presented as a percentage of the vehicle-treated control.
| This compound Conc. | p-RB / Total RB (% of Control) | p-RNA Pol II / Total RNA Pol II (% of Control) | Cell Viability (% of Control) |
| 0 µM (Vehicle) | 100% | 100% | 100% |
| 0.5 µM | ~50-70% | ~40-60% | ~50%[1] |
| 1.0 µM | ~20-40% | ~10-30% | ~11.5%[3] |
| 2.0 µM | <20% | <10% | <10% |
Note: The exact values will vary depending on the cell line, treatment duration, and specific experimental conditions. The GI50 for CCT068127 in a panel of human colon cancer and melanoma cell lines was reported to be 0.5 μmol·L−1.[1]
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
CCT68127 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides researchers, scientists, and drug development professionals with guidance on unexpected phenotypes observed during treatment with CCT68127, a potent CDK2 and CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe significant cell death in our cancer cell line at concentrations much lower than reported for other CDK inhibitors. Is this expected?
A1: Yes, this is a known characteristic of this compound. It is a second-generation CDK inhibitor optimized from the purine template of seliciclib, exhibiting greater potency.[1][2] this compound has a significantly lower average GI50 value (0.5 µmol·L−1) compared to seliciclib (12 µmol·L−1) in various human colon cancer and melanoma cell lines.[1] This increased potency is attributed to its enhanced activity against CDK2 and CDK9.[1]
Q2: Our lung cancer cells are showing a high incidence of multipolar anaphase and mitotic catastrophe after this compound treatment. Is this a known off-target effect?
A2: This is not an off-target effect but rather a key on-target mechanism of action, particularly in lung cancer cells with supernumerary centrosomes. This compound, as a potent CDK2/9 inhibitor, has been shown to inhibit supernumerary centrosome clustering, leading to a phenomenon known as "anaphase catastrophe".[3][4] One study reported that this compound induced anaphase catastrophe in 14.1% of treated lung cancer cells at a 1 µM concentration.[3][4] This effect is considered a primary driver of its antineoplastic activity in this context.[3][5]
Q3: We have observed an unexpected increase in ERK phosphorylation in our cell line following this compound treatment. Is this a documented finding?
A3: Yes, this paradoxical activation of the MAPK pathway is a documented and important finding. This compound treatment has been shown to cause a dramatic loss of DUSP6 phosphatase expression.[1][2] DUSP6 is a negative regulator of ERK, and its downregulation leads to elevated ERK phosphorylation and the activation of MAPK pathway target genes.[1][2] This is a crucial consideration for your experiments, as it may influence downstream signaling and cellular responses.
Q4: We are seeing a rapid decrease in Mcl-1 protein levels, which is synergistic with BCL2 inhibitors. Is this a known mechanism of this compound?
A4: Yes, the rapid reduction of Mcl-1 protein levels is a key and therapeutically relevant effect of this compound.[2] This is consistent with its role as a CDK9 inhibitor, as CDK9 is involved in the transcriptional regulation of short-lived proteins like Mcl-1. The decrease in Mcl-1 levels has been shown to create a synergistic antiproliferative effect when combined with BCL2 family inhibitors like ABT263.[2]
Q5: Are there specific cancer types or genetic backgrounds that are particularly sensitive to this compound?
A5: Yes, studies have indicated that lung cancer cells, particularly those with KRAS mutations, exhibit heightened sensitivity to this compound.[3][4][6] A robotic screen of 75 human lung cancer cell lines revealed that KRAS-mutant lines were more sensitive to the compound.[4]
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| HT29 | Colon Cancer | ~0.5 | This compound is ~20-fold more potent than seliciclib.[1] |
| RKO | Colon Cancer | ~0.5 | Consistent high potency observed.[1] |
| Multiple Melanoma Lines | Melanoma | Average ~0.5 | Broad antiproliferative activity.[1] |
| Murine Lung Cancer (ED1, LKR13) | Lung Cancer | <1 | Dose- and time-dependent growth suppression.[4] |
| Human Lung Cancer (H2122) | Lung Cancer | <1 | 88.5% growth inhibition at 1 µM.[4] |
| Human Lung Cancer (A549) | Lung Cancer | <1 | 71.5% growth inhibition at 1 µM.[4] |
Table 2: Phenotypic Effects of this compound in Lung Cancer Cells
| Phenotype | Cell Type | Concentration | Observed Effect |
| Apoptosis Induction | Murine Lung Cancer | 2 µM | Up to 20.3% apoptosis.[4] |
| Apoptosis Induction | Human Lung Cancer | 2 µM | Up to 42.6% apoptosis.[3][4] |
| Anaphase Catastrophe | Murine & Human Lung Cancer | 1 µM | 14.1% of cells undergo anaphase catastrophe.[3][4] |
| PEA15 Phosphorylation | Lung Cancer Cells | Not specified | 70% reduction in phosphorylation.[3] |
| Cell Cycle Arrest | Lung Cancer Cells | Not specified | G1 or G2/M arrest.[3][4] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated RB and RNA Polymerase II
-
Cell Culture and Treatment: Plate cells (e.g., HT29, RKO) and allow them to adhere overnight. Treat with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-RB (Ser807/811), total RB, phospho-RNA Polymerase II (Ser2), and total RNA Polymerase II overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Anaphase Catastrophe Assay
-
Cell Culture and Treatment: Plate lung cancer cells on coverslips in a multi-well plate. Treat with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against a mitotic spindle marker (e.g., α-tubulin).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain DNA with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Score the percentage of anaphase cells exhibiting multipolar spindles.
Visualizations
Caption: this compound inhibits CDK2 and CDK9, leading to various downstream effects and phenotypes.
Caption: Workflow for quantifying anaphase catastrophe induced by this compound treatment.
Caption: Logical relationship illustrating the unexpected activation of the MAPK pathway by this compound.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
Technical Support Center: Improving the In Vivo Efficacy of CCT68127
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vivo efficacy of CCT68127, a potent and selective CDK2/9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a next-generation, orally bioavailable, tri-substituted purine inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2]
-
CDK2 Inhibition: By inhibiting CDK2, this compound blocks the G1/S phase transition of the cell cycle, preventing cancer cell proliferation. A key substrate of CDK2 is the retinoblastoma protein (Rb), and inhibition of CDK2 leads to decreased phosphorylation of Rb.[2][3]
-
CDK9 Inhibition: this compound also targets CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn downregulates the transcription of key survival proteins such as MCL1 and oncogenes like MYC.[1][2]
This dual mechanism of action can induce cell cycle arrest and a form of mitotic cell death known as "anaphase catastrophe," particularly in cancer cells with amplifications of MYCN or mutations in KRAS.[4][5]
Q2: In which cancer models has this compound shown in vivo efficacy?
Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in the following models:
-
Neuroblastoma: this compound has been shown to significantly reduce tumor burden and prolong survival in MYCN-amplified neuroblastoma xenograft models.[1][5]
-
Lung Cancer: In syngeneic murine lung cancer xenograft models with KRAS mutations, this compound has demonstrated a marked reduction in tumorigenicity and circulating tumor cells.[4][6]
Q3: What is a recommended starting dose and formulation for in vivo studies with this compound?
Based on preclinical studies, a common starting point for in vivo experiments with this compound is a dose of 50 mg/kg administered via oral gavage.[1][4] As this compound is orally active, this is the preferred route of administration.[7]
For formulation, a suspension in a vehicle appropriate for oral gavage in mice should be prepared. While specific formulation details for this compound are not always published, a common vehicle for similar compounds, such as its analog CYC065, is sterile water or a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the compound is properly solubilized or suspended to ensure consistent dosing.
Q4: How can I confirm target engagement of this compound in vivo?
Verifying that this compound is reaching its target and exerting its inhibitory effect is critical for interpreting efficacy studies. This can be achieved by assessing pharmacodynamic (PD) biomarkers in tumor tissue or surrogate tissues.
-
Primary Target Engagement:
-
p-Rb (Ser807/811): A decrease in the phosphorylation of the Retinoblastoma protein (Rb) at CDK2-specific sites indicates CDK2 inhibition.[2]
-
p-RNA Polymerase II (Ser2): A reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 is a direct marker of CDK9 inhibition.[2]
-
-
Downstream Target Modulation:
These biomarkers can be assessed using techniques such as Western blotting or immunohistochemistry (IHC) on tissue samples collected at various time points after this compound administration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no in vivo efficacy | Inadequate dosing or scheduling. | Perform a dose-response study to determine the optimal therapeutic dose and schedule for your specific cancer model. Consider increasing the dosing frequency if the compound has a short half-life. |
| Poor bioavailability. | Ensure the formulation is optimized for solubility and stability. For oral gavage, ensure the vehicle is appropriate and that the compound is fully dissolved or in a uniform suspension. | |
| Tumor model resistance. | Confirm that your chosen cell line or xenograft model is sensitive to CDK2/9 inhibition in vitro before proceeding to in vivo studies. Models with MYCN amplification or KRAS mutations are more likely to respond.[4][5] | |
| Toxicity (e.g., weight loss, lethargy) | Dose is too high. | Reduce the dose or dosing frequency. It is important to establish the maximum tolerated dose (MTD) in a pilot study. |
| Vehicle toxicity. | Include a vehicle-only control group to assess any adverse effects of the formulation itself. | |
| Inconsistent results between animals | Inaccurate dosing. | Ensure the formulation is homogenous to prevent variability in the administered dose. Use precise techniques for oral gavage. |
| Animal health variability. | Use healthy animals of a consistent age and weight. Monitor animal health closely throughout the study. | |
| No change in pharmacodynamic biomarkers | Insufficient drug exposure at the tumor site. | Conduct pharmacokinetic (PK) studies to measure the concentration of this compound in plasma and tumor tissue over time. |
| Incorrect timing of sample collection. | Collect tissues at various time points after the last dose to capture the peak of target inhibition. |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., Kelly neuroblastoma for MYCN-amplified models or 393P murine lung cancer for KRAS-mutant models) in the recommended medium.[1][4]
-
Tumor Implantation: Subcutaneously inject a suspension of 5 x 106 cells in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm3).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
Pharmacodynamic Biomarker Analysis
-
Tissue Collection: At selected time points after the final dose of this compound (e.g., 2, 6, and 24 hours), euthanize a subset of mice from each group and excise the tumors.
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry.
-
Western Blotting:
-
Homogenize frozen tumor tissue and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p-Rb (Ser807/811), p-RNA Pol II (Ser2), MYCN, MCL1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry:
-
Embed formalin-fixed tissues in paraffin and section.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate with primary antibodies for the biomarkers of interest.
-
Use a suitable detection system and counterstain with hematoxylin.
-
Analyze slides under a microscope to assess protein expression and localization.
-
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| MYCN-Amplified Neuroblastoma | Th-MYCN Genetically Engineered Mouse Model | 50 mg/kg, p.o., 5 days on/2 days off for 2 weeks | Significant tumor regression and prolonged survival. | [1] |
| KRAS-Mutant Lung Cancer | Syngeneic Murine Lung Cancer Xenograft (393P cells) | 50 mg/kg, p.o., daily for 3 weeks | Marked reduction in tumor growth and circulating tumor cells. | [4] |
Table 2: Pharmacodynamic Biomarkers for this compound Target Engagement
| Biomarker | Target Kinase | Expected Change with this compound Treatment | Method of Detection | Reference |
| p-Rb (Ser807/811) | CDK2 | Decrease | Western Blot, IHC | [2] |
| p-RNA Polymerase II (Ser2) | CDK9 | Decrease | Western Blot, IHC | [2] |
| MYC/MYCN | Downstream of CDK9 | Decrease | Western Blot, IHC | [1][5] |
| MCL1 | Downstream of CDK9 | Decrease | Western Blot |
Visualizations
Caption: Mechanism of action of this compound via CDK2 and CDK9 inhibition.
Caption: General experimental workflow for in vivo this compound efficacy studies.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. cyclacel.com [cyclacel.com]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. investor.bgmsglobal.com [investor.bgmsglobal.com]
- 6. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: CCT68127 IC50 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK2 and CDK9 inhibitor, CCT68127. This guide will help you address the variability in IC50 values observed between different cell lines.
This compound IC50 and GI50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) of this compound can vary significantly depending on the cancer cell line. This variability is often linked to the genetic background of the cells, particularly the status of genes like KRAS.
| Cell Line | Cancer Type | GI50 (µM) | Additional Notes |
| HT29 | Colorectal Adenocarcinoma | 0.85 ± 0.03 | |
| HCT116 | Colon Carcinoma | 0.25 ± 0.03 | |
| COLO205 | Colon Adenocarcinoma | 0.50 ± 0.09 | |
| RKO | Colon Carcinoma | 0.45 ± 0.04 | |
| A375 | Melanoma | 0.30 ± 0.04 | |
| WM2664 | Melanoma | 0.65 ± 0.05 | |
| Hop62 | Lung Cancer | Not specified, but higher sensitivity | KRAS mutant |
| A549 | Lung Cancer | Not specified, but higher sensitivity | KRAS mutant |
| H2122 | Lung Cancer | Not specified, but higher sensitivity | KRAS mutant |
| H522 | Lung Cancer | Not specified, but lower sensitivity | KRAS wild-type |
| H1703 | Lung Cancer | Not specified, but lower sensitivity | KRAS wild-type |
Note: The GI50 values for the lung cancer cell lines were reported in a study highlighting that KRAS mutant cell lines are more sensitive to this compound.[1] The average GI50 for this compound across a panel of human colon cancer and melanoma cell lines was 0.5 µM.[2]
This compound Signaling Pathway
This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[2][3] These kinases are crucial regulators of cell cycle progression and transcription.
-
CDK2: In complex with Cyclin E or Cyclin A, CDK2 phosphorylates the Retinoblastoma protein (Rb), promoting the G1 to S phase transition of the cell cycle.[1]
-
CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in transcriptional elongation.[2]
By inhibiting both CDK2 and CDK9, this compound can induce cell cycle arrest and apoptosis.[2][3]
This compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Experimental Protocol for IC50 Determination
This is a generalized protocol for determining the IC50 of this compound using a colorimetric assay such as the MTT assay. Optimization for specific cell lines and laboratory conditions is recommended.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same percentage of solvent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period equivalent to at least two population doublings of the specific cell line (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
A generalized workflow for determining the IC50 of this compound.
Troubleshooting Guide for IC50 Variability
Q1: Why are my IC50 values for this compound inconsistent between experiments with the same cell line?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.
-
Seeding Density: Minor variations in the number of cells seeded per well can significantly impact the final IC50 value. Ensure your cell suspension is homogenous and your pipetting is accurate.
-
Compound Stability and Dilution: Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution.
-
Incubation Time: The duration of drug exposure can affect the IC50. Use a consistent incubation time for all experiments.
-
Assay Reagents and Conditions: Use the same lot of media, serum, and assay reagents. Ensure consistent temperature and CO2 levels in your incubator.
Q2: I am observing a significant difference in this compound IC50 values between two different cancer cell lines. What could be the reason?
A2: This is an expected outcome and can be attributed to the inherent biological differences between cell lines:
-
Genetic Background: As noted, cell lines with KRAS mutations have shown increased sensitivity to this compound.[1] The expression levels of CDK2, CDK9, and their respective cyclins can also play a role.
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins (e.g., P-glycoprotein) can actively pump this compound out of the cells, leading to higher IC50 values.
-
Cellular Metabolism: Differences in how cell lines metabolize the compound can alter its effective intracellular concentration.
-
Proliferation Rate: Faster-proliferating cell lines might appear more sensitive to a cell cycle inhibitor like this compound.
Q3: My dose-response curve is not sigmoidal. What should I do?
A3: A non-sigmoidal curve can indicate several issues:
-
Incorrect Concentration Range: You may need to test a wider range of this compound concentrations to capture the full dose-response.
-
Compound Solubility: At higher concentrations, this compound may be precipitating out of the culture medium. Check the solubility of the compound in your final assay conditions.
-
Off-Target Effects or Cellular Resistance: At very high concentrations, you might be observing off-target toxicity. At the lower end, the cells may be completely resistant.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., reacting with MTT). Run a control with the compound in cell-free media to test for this.
A workflow for troubleshooting inconsistent IC50 results.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a potent inhibitor of CDK2 and CDK9.[2][3] Its anti-proliferative effects are primarily due to the induction of cell cycle arrest (via CDK2 inhibition) and the suppression of transcription of key survival proteins (via CDK9 inhibition), ultimately leading to apoptosis.[2]
Q: Why is there a difference between IC50 and GI50 values?
A: While often used interchangeably, they can represent different endpoints. IC50 (Inhibitory Concentration 50%) typically refers to the concentration of a drug that inhibits a specific biochemical function by 50%. GI50 (Growth Inhibition 50%) is the concentration that inhibits the growth of cells by 50% and is commonly used in cell-based proliferation assays.
Q: Can I use a different cell viability assay besides MTT?
A: Yes, other assays such as SRB (sulforhodamine B), CellTiter-Glo® (luminescence-based ATP measurement), or resazurin-based assays can be used. However, be aware that different assays measure different aspects of cell health (metabolic activity, protein content, ATP levels), which can result in different IC50 values.
Q: What is the significance of KRAS mutation status for this compound sensitivity?
A: Studies have shown that lung cancer cells with KRAS mutations are particularly sensitive to this compound.[1] This suggests that the KRAS mutational status could be a potential biomarker for predicting the efficacy of this compound.
Q: How should I store my this compound stock solution?
A: For long-term storage, it is recommended to store this compound as a stock solution in a suitable solvent like DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
- 1. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CDK Inhibitors: CCT68127 versus Seliciclib
This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, CCT68127 and seliciclib (also known as R-roscovitine or CYC202). Developed as a next-generation inhibitor based on the purine template of seliciclib, this compound demonstrates enhanced potency and selectivity, particularly against CDK2 and CDK9.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.
Introduction to this compound and Seliciclib
Seliciclib is a first-generation 2,6,9-substituted purine analogue that inhibits several CDKs, including CDK1, CDK2, CDK7, and CDK9, by competing for the ATP-binding site.[5][6] Its activity leads to cell cycle arrest and apoptosis in various tumor cell types.[5][6] this compound was optimized from the seliciclib scaffold to improve potency, selectivity, and metabolic stability.[3] Both compounds primarily exert their effects by inhibiting CDKs that are critical for regulating cell cycle progression and transcription.
Comparative Potency
Biochemical Potency
In direct biochemical assays against purified human recombinant enzymes, this compound shows significantly greater potency than seliciclib, especially against CDK2, CDK5, and CDK9. This compound is approximately 22-fold more potent against CDK2/cyclin E and 11-fold more potent against CDK9/cyclin T.[3] Notably, the selectivity for CDK2 and CDK9 over CDK4 and CDK7 is also enhanced in this compound compared to its parent compound.[3]
| Kinase Target | This compound IC50 (µM) | Seliciclib IC50 (µM) | Fold Increase in Potency |
| CDK1/cyclin B | 1.1 ± 0.29 | 17 | ~15x |
| CDK2/cyclin E | 0.010 ± 0.001 | 0.22 | 22x |
| CDK4/cyclin D1 | 4.8 ± 0.6 | 27 | ~5.6x |
| CDK5/p35 | 0.07 | 1.0 | ~14x |
| CDK7/cyclin H | 0.52 ± 0.09 | 0.52 | 1x (No change) |
| CDK9/cyclin T | 0.09 ± 0.03 | 0.80 | ~9x |
| Data sourced from in vitro kinase inhibition assays.[3] |
Cellular Potency
The enhanced biochemical potency of this compound translates to superior anti-proliferative activity in cellular assays. Across a panel of human colon cancer and melanoma cell lines, this compound displayed an average 50% growth inhibition (GI50) concentration of 0.5 µM, approximately 24-fold more potent than seliciclib's average GI50 of 12 µM.[3] In murine lung cancer cell lines, the IC50 of this compound was less than 1 µM, whereas the IC50 for seliciclib was greater than 25 µM.[1][2]
| Cell Line (Tissue) | This compound GI50 (µM) | Seliciclib GI50 (µM) |
| HT29 (Colorectal) | 0.85 ± 0.03 | 15 ± 3.4 |
| HCT116 (Colon) | 0.25 ± 0.03 | 6.4 ± 1.8 |
| COLO205 (Colon) | 0.50 ± 0.09 | 11 ± 1.2 |
| RKO (Colon) | 0.66 ± 0.03 | 10 ± 0.26 |
| SKMEL28 (Melanoma) | 0.31 ± 0.07 | 8.5 ± 2.1 |
| WM266.4 (Melanoma) | 0.40 ± 0.06 | 18 ± 2.4 |
| Average | ~0.5 | ~12 |
| Data represents the mean of three independent repeats ± SE, determined using SRB analysis.[3] |
Selectivity Profile
Both compounds are relatively selective for CDKs. In a screen against 148 kinases, seliciclib was found to be highly CDK-specific, with inhibitory activity against other kinases only at higher micromolar concentrations.[6] this compound was tested against a panel of 20 other kinases (including ABL, AKT, AURKA/B, ERK2, GSK3, PLK1, SRC, VEGFR1/2) and showed no significant inhibition (IC50 > 10 µM), indicating a high degree of selectivity for its primary CDK targets.[3] The improved potency of this compound against CDK2 and CDK9 without a corresponding increase in activity against CDK7 enhances its selectivity profile compared to seliciclib.[3]
Mechanism of Action and Signaling Pathways
Both inhibitors function by targeting CDKs that regulate two fundamental cellular processes: cell cycle progression and transcription.
-
Cell Cycle Control: CDK2, in complex with cyclin E and cyclin A, is a key driver of the G1/S phase transition. It phosphorylates the Retinoblastoma protein (RB), causing the release of E2F transcription factors, which then activate genes required for DNA synthesis. By inhibiting CDK2, both this compound and seliciclib prevent RB phosphorylation, leading to cell cycle arrest.[3][4]
-
Transcriptional Regulation: CDK9 is a component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for productive transcript elongation. Inhibition of CDK9 by these compounds leads to reduced RNAPII phosphorylation, suppression of transcription, and rapid downregulation of short-lived anti-apoptotic proteins like Mcl-1.[3][5][7]
Experimental data confirms that this compound is more potent at inhibiting these downstream events. A concentration of 3 µM this compound reduces phosphorylation of RB (at S780) and RNAPII (at S2), whereas an equivalent effect with seliciclib requires a concentration of 30 µM.[3]
Experimental Protocols
Below are generalized methodologies for the key assays used to evaluate the potency and effects of this compound and seliciclib.
1. In Vitro Kinase Inhibition Assay (Biochemical Potency)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Principle: Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., a peptide derived from RB) and radiolabeled ATP ([γ-³²P]ATP). The inhibitor competes with ATP, reducing the amount of radiolabeled phosphate transferred to the substrate.
-
Methodology:
-
Compound Preparation: this compound and seliciclib are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture: In a microplate, the purified kinase, substrate, and assay buffer are combined.
-
Incubation: The diluted compounds or DMSO (vehicle control) are added to the reaction mixture and incubated for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP. The reaction proceeds for a set time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: The reaction is stopped by adding a strong acid (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition relative to the vehicle control is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve.
-
2. Cell Proliferation Assay (Cellular Potency)
This assay measures the effect of a compound on the growth of cancer cell lines. The Sulforhodamine B (SRB) assay is a common method.
-
Principle: SRB is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is directly proportional to the cell number, providing a measure of cell mass.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or seliciclib for a period equivalent to four population doublings (typically 72-96 hours).
-
Cell Fixation: The media is removed, and cells are fixed to the plate with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance (optical density) is read on a plate reader at ~510 nm.
-
Data Analysis: The GI50 value (concentration causing 50% inhibition of cell growth) is calculated from dose-response curves.
-
Conclusion
The available data consistently demonstrates that this compound is a more potent and selective CDK inhibitor than its predecessor, seliciclib. Its multi-fold increase in both biochemical and cellular potency, particularly against the key therapeutic targets CDK2 and CDK9, marks it as a significantly optimized compound.[3][4] The enhanced activity of this compound in inhibiting phosphorylation of RB and RNAPII at lower concentrations underscores its improved efficacy at the molecular level. For researchers in oncology and drug development, this compound represents a more powerful tool for investigating CDK biology and a more promising therapeutic candidate.
References
- 1. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCT68127 and CYC065: Next-Generation CDK2/9 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two potent cyclin-dependent kinase (CDK) 2 and 9 inhibitors, CCT68127 and CYC065 (Fadraciclib). This analysis is supported by experimental data to inform research and development decisions.
Both this compound and CYC065 are second-generation trisubstituted purine analogs derived from the first-generation CDK inhibitor seliciclib (R-roscovitine).[1][2] These compounds exhibit enhanced potency and selectivity for CDK2 and CDK9, key regulators of cell cycle progression and transcription, respectively.[2][3] Their mechanism of action centers on the dual inhibition of these kinases, leading to cell cycle arrest, apoptosis, and a unique form of mitotic cell death known as anaphase catastrophe, particularly in cancer cells with supernumerary centrosomes.[4][5]
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and CYC065 from published preclinical studies. Direct comparison of enzymatic and cellular activities reveals nuances in their inhibitory profiles.
Table 1: Enzymatic Inhibition (IC50)
| Compound | Target | IC50 (nM) |
| This compound | CDK2/cyclin E | Not explicitly stated in reviewed literature, but noted as having 22-fold increased potency compared to seliciclib. |
| CDK9/cyclin T | Not explicitly stated in reviewed literature, but noted as having 11-fold increased potency compared to seliciclib. | |
| CYC065 (Fadraciclib) | CDK2/cyclin A | 5[1][3][6][7][8] |
| CDK9/cyclin T1 | 26[1][3][6][7][8] |
Table 2: Cellular Anti-Proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) |
| This compound | Colo205 (Colon Cancer) | 0.82[3] |
| CYC065 (Fadraciclib) | Colo205 (Colon Cancer) | 0.31[3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and CYC065 is the inhibition of CDK2 and CDK9.[2][3]
-
CDK2 Inhibition: CDK2, in complex with cyclin E and cyclin A, is crucial for the G1/S phase transition of the cell cycle. It phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which activates genes required for DNA replication. Inhibition of CDK2 by this compound and CYC065 prevents Rb phosphorylation, causing cell cycle arrest.[2] Furthermore, in cancer cells with an abnormal number of centrosomes (a common feature of aneuploidy), CDK2 inhibition prevents the clustering of these extra centrosomes during mitosis. This leads to multipolar spindle formation and subsequent improper chromosome segregation, a process termed anaphase catastrophe, which ultimately results in apoptotic cell death.[4][5]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain of RNA polymerase II (RNA Pol II), a critical step for the elongation of transcription. By inhibiting CDK9, this compound and CYC065 suppress the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins like MYC.[2][3] The downregulation of these key survival proteins sensitizes cancer cells to apoptosis.
The combined inhibition of CDK2 and CDK9 results in a potent anti-cancer effect through two distinct but complementary pathways: disruption of cell cycle progression and suppression of pro-survival transcriptional programs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and CYC065 are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or CYC065 in cell culture medium. Replace the existing medium with the medium containing the inhibitors or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify changes in the levels of specific proteins and their phosphorylation status following inhibitor treatment.
-
Cell Lysis: Treat cells with this compound, CYC065, or a vehicle control for the desired time points. Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, phospho-RNA Pol II, total RNA Pol II, Mcl-1, MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Immunofluorescence Assay for Anaphase Catastrophe
This method is used to visualize and quantify the incidence of multipolar anaphase, a hallmark of anaphase catastrophe.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound, CYC065, or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.25% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Staining:
-
Incubate the cells with a primary antibody against α-tubulin to visualize the mitotic spindles.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Manually or automatically score the percentage of anaphase cells exhibiting multipolar spindles (more than two spindle poles) across different treatment groups.
Conclusion
Both this compound and CYC065 (Fadraciclib) are potent second-generation CDK2/9 inhibitors with promising preclinical anti-cancer activity. The available data suggests that CYC065 may have a more potent cellular anti-proliferative effect in certain contexts. Their shared mechanism of inducing cell cycle arrest, apoptosis, and anaphase catastrophe through the dual inhibition of CDK2 and CDK9 makes them valuable tools for cancer research and potential candidates for further clinical development. The choice between these inhibitors for specific research applications may depend on the desired potency, the specific cancer model being investigated, and other experimental considerations. This guide provides a foundational comparison to aid in these decisions.
References
- 1. Fadraciclib (CYC065) | CDK2/9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to CDK Inhibitors: CCT68127 vs. Clinically Approved Agents
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. This guide provides a comparative analysis of the preclinical CDK inhibitor CCT68127 against the first-generation inhibitor seliciclib and the FDA-approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. We will delve into their mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols used to generate this data.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK inhibitors function by blocking the activity of CDK enzymes, which in turn halts the progression of the cell cycle, leading to an arrest of cell proliferation and, in some cases, apoptosis (programmed cell death). However, different inhibitors target distinct CDK family members, leading to varied downstream effects.
This compound: A Dual Inhibitor of CDK2 and CDK9
This compound is a potent, second-generation inhibitor optimized from the purine template of the earlier compound, seliciclib.[1][2] It exhibits high potency and selectivity for CDK2 and CDK9.[1]
-
Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, this compound blocks the phosphorylation of the retinoblastoma protein (Rb).[1] This prevents the release of the E2F transcription factor, which is necessary for the transition from the G1 to the S phase of the cell cycle, thus causing cell cycle arrest.
-
Inhibition of CDK9: this compound also targets the CDK9/cyclin T complex, a key component of the positive transcription elongation factor b (P-TEFb).[3] This leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcriptional elongation.[1] This dual mechanism contributes to its potent anti-proliferative effects.[1]
Palbociclib, Ribociclib, and Abemaciclib: Selective CDK4/6 Inhibitors
Palbociclib, Ribociclib, and Abemaciclib are all highly selective inhibitors of CDK4 and CDK6.[4][5][6][7][8][9][10][11] These drugs are particularly effective in hormone receptor-positive (HR+) breast cancers, where the CDK4/6 pathway is often hyperactivated.[12] Their mechanism involves preventing the phosphorylation of Rb by the CDK4/6-cyclin D complex.[4][12][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing cells from progressing past the G1 restriction point of the cell cycle.[4][14]
Comparative Efficacy: In Vitro Data
The efficacy of CDK inhibitors is often first assessed through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) measures the drug concentration needed to inhibit a specific enzyme's activity by 50%, while the half-maximal growth inhibition (GI50) indicates the concentration needed to inhibit cell proliferation by 50%.
Table 1: In Vitro Kinase Inhibition (IC50) of this compound and Seliciclib
| Kinase Assay | This compound Mean IC50 (μM) | Seliciclib Mean IC50 (μM) | Fold Increase in Potency |
| CDK1/cyclin B | 1.12 | >10 | ~15x |
| CDK2/cyclin E | 0.004 | 0.09 | 22x |
| CDK4/cyclin D | >10 | >10 | - |
| CDK5/p25 | 0.005 | 0.07 | 15x |
| CDK7/cyclin H | >10 | >10 | - |
| CDK9/cyclin T | 0.006 | 0.07 | 11x |
| Data sourced from a study on the molecular profiling of CCT068127.[1] Results are the mean of three independent repeats. |
As the data indicates, this compound is significantly more potent than its parent compound, seliciclib, particularly against its primary targets, CDK2 and CDK9.[1]
Table 2: Anti-proliferative Activity (GI50) of this compound and Seliciclib in Human Cancer Cell Lines
| Cell Line | This compound Mean GI50 (μM) | Seliciclib Mean GI50 (μM) |
| Colon Cancer | ||
| HT29 | 0.4 | 8 |
| RKO | 0.6 | 16 |
| Melanoma | ||
| A375 | 0.5 | 12 |
| Data from a 24-hour treatment of human colon cancer and melanoma cell lines.[1] |
This compound demonstrates a roughly 20-fold increase in cellular anti-proliferative potency compared to seliciclib, consistent with its enhanced enzymatic inhibition.[1]
Table 3: In Vitro Kinase Inhibition (IC50) of Approved CDK4/6 Inhibitors
| Inhibitor | CDK4/cyclin D1 (IC50, nmol/L) | CDK6/cyclin D1 (IC50, nmol/L) |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
| Data compiled from various pharmacological studies.[13][15][16] |
Abemaciclib shows the highest potency against CDK4/cyclin D1 in vitro.[13][16] While all three are potent CDK4/6 inhibitors, abemaciclib also inhibits other kinases at higher concentrations, which may contribute to its different side-effect profile and single-agent activity.[16]
Key Experiments and Methodologies
The following are detailed protocols for key experiments used to evaluate and compare CDK inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
Experimental Protocol:
-
Reagents and Materials: Purified recombinant human CDK/cyclin complexes, substrate (e.g., a peptide derived from Rb), ATP (radiolabeled with ³³P), kinase buffer, and the test inhibitor (this compound or other CDKs).
-
Assay Procedure:
-
The inhibitor is serially diluted to a range of concentrations.
-
The purified kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The kinase reaction is initiated by adding ³³P-ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unused ³³P-ATP (e.g., via filter paper binding).
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.[17]
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclacel.com [cyclacel.com]
- 4. droracle.ai [droracle.ai]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. What is Abemaciclib used for? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Abemaciclib - NCI [cancer.gov]
- 11. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 12. What is Palbociclib used for? [synapse.patsnap.com]
- 13. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 15. CDK Inhibitors and FDA: Approved and Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Validating the On-Target Effects of CCT68127: A Comparative Guide Using CRISPR
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive comparison of experimental approaches to validate that the biological effects of CCT68127, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), are indeed mediated through its intended targets. We will explore the use of CRISPR-Cas9 technology as a definitive validation tool and compare its outcomes with data from alternative methods and related next-generation CDK2/9 inhibitors.
This compound is a novel, trisubstituted purine analog of seliciclib, demonstrating enhanced potency and selectivity against CDK2 and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription. CDK2, in complex with cyclin E or cyclin A, governs the G1/S phase transition, while CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates RNA Polymerase II to promote transcriptional elongation.[1][3] Inhibition of these targets by this compound leads to decreased phosphorylation of the Retinoblastoma protein (RB) and RNA Polymerase II, respectively, culminating in cell cycle arrest and apoptosis.[1][2] In certain cancer types, such as lung cancer, this compound has been shown to induce a form of mitotic cell death known as "anaphase catastrophe" in cells with an abnormal number of chromosomes.[4][5][6]
Comparative Analysis of CDK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to the first-generation inhibitor, seliciclib, and another next-generation inhibitor, CYC065 (Fadraciclib).
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK2/cyclin E | 22 | [3] |
| CDK9/cyclin T1 | 11 | [3] | |
| Seliciclib | CDK2/cyclin E | 480 | [3] |
| CDK9/cyclin T1 | 120 | [3] | |
| CYC065 | CDK2/cyclin A | 5 | [7] |
| CDK9/cyclin T1 | 26 | [7] |
The enhanced potency of this compound is also reflected in its anti-proliferative activity across various cancer cell lines.
| Cell Line | Cancer Type | This compound GI50 (µM) | Seliciclib GI50 (µM) | Reference |
| HT29 | Colon Cancer | 0.5 | 12 | [3] |
| RKO | Colon Cancer | 0.4 | 10 | [3] |
| A375 | Melanoma | 0.6 | 14 | [3] |
| LKR13 | Lung Cancer | < 1 | > 25 | [2] |
| 393P | Lung Cancer | < 1 | > 25 | [2] |
Validating On-Target Effects with CRISPR-Cas9
The most definitive method to ascertain that the cellular effects of a small molecule are due to the inhibition of its intended target is to demonstrate a loss of efficacy in cells lacking that target. CRISPR-Cas9 gene editing provides a powerful tool to create knockout (KO) cell lines for this purpose. The logic is straightforward: if this compound's anti-proliferative or apoptotic effects are diminished or abrogated in CDK2 or CDK9 knockout cells, it provides strong evidence for on-target activity.
While direct studies employing CRISPR-mediated knockout of CDK2 or CDK9 to validate this compound are not yet published, compelling evidence comes from overexpression studies. In lung cancer cells, the anti-proliferative effects of this compound were significantly counteracted by the engineered overexpression of CDK2, but not CDK1 or CDK9, suggesting a primary reliance on CDK2 inhibition in this context.[2][8] For the related compound CYC065, overexpression of either CDK2 or CDK9 partially rescued the drug's effects, confirming its dual-targeting mechanism.[1]
Below is a detailed protocol for validating the on-target effects of this compound using CRISPR-Cas9.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CDK2 and CDK9
-
gRNA Design and Cloning:
-
Design two to four single guide RNAs (sgRNAs) targeting early exons of human CDK2 and CDK9 genes using a validated online tool to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vectors with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the virus-containing supernatant and transduce the target cancer cell line (e.g., HT29 colon cancer cells).
-
-
Selection and Clonal Isolation:
-
Select transduced cells with puromycin for 48-72 hours.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Knockout Validation:
-
Expand individual clones and extract genomic DNA.
-
Perform PCR amplification of the targeted genomic region followed by Sanger sequencing and analysis using tools like TIDE or ICE to confirm the presence of insertions/deletions (indels).
-
Confirm the absence of CDK2 or CDK9 protein expression by Western blot analysis.
-
On-Target Effect Validation in Knockout Cells
-
Cell Proliferation Assay:
-
Seed wild-type (WT), CDK2 KO, and CDK9 KO cells in 96-well plates.
-
Treat the cells with a dose range of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
After 72 hours, assess cell viability using a resazurin-based assay or by cell counting.
-
Compare the dose-response curves and GI50 values between WT and KO cell lines. A rightward shift in the dose-response curve for the KO cells indicates on-target activity.
-
-
Apoptosis Assay:
-
Treat WT, CDK2 KO, and CDK9 KO cells with an effective concentration of this compound (e.g., 2x GI50) for 24-48 hours.
-
Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
A significant reduction in this compound-induced apoptosis in KO cells compared to WT cells would validate the on-target effect.
-
-
Western Blot Analysis of Downstream Markers:
-
Treat WT, CDK2 KO, and CDK9 KO cells with this compound for 6-24 hours.
-
Prepare cell lysates and perform Western blot analysis for key downstream markers:
-
Phospho-RB (Ser807/811) as a marker of CDK2 activity.
-
Phospho-RNA Polymerase II (Ser2) as a marker of CDK9 activity.
-
Cleaved PARP as a marker of apoptosis.
-
-
In CDK2 KO cells, this compound should not further reduce p-RB levels. Similarly, in CDK9 KO cells, the effect on p-RNA Pol II should be absent.
-
Visualizing the Pathways and Workflows
Caption: this compound inhibits CDK2 and CDK9, leading to cell cycle arrest and apoptosis.
Caption: Workflow for validating this compound on-target effects using CRISPR-Cas9.
Conclusion
The validation of a drug's on-target effects is a critical step in its development pipeline. For this compound, a potent dual inhibitor of CDK2 and CDK9, the use of CRISPR-Cas9 to generate knockout cell lines offers the most definitive approach to confirm that its anti-cancer activities are mediated through these kinases. The experimental protocols outlined in this guide provide a robust framework for researchers to perform this validation. The expected outcome is a significant reduction in the efficacy of this compound in CDK2 and/or CDK9 knockout cells, which would provide strong evidence for its mechanism of action and support its further clinical development. This approach, combining potent next-generation inhibitors with precise gene-editing technologies, represents a powerful paradigm in modern cancer drug discovery.
References
- 1. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. selectscience.net [selectscience.net]
- 7. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 8. cyclacel.com [cyclacel.com]
Unlocking Synergistic Apoptosis: A Comparative Guide to CCT68127 and BCL2 Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis, a programmed cell death mechanism, is a hallmark of cancer. This resistance is often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL2) family. While BCL2 inhibitors like ABT-263 (Navitoclax) have shown promise, their efficacy can be limited by the presence of other pro-survival proteins, particularly Myeloid Cell Leukemia 1 (MCL1). A promising strategy to overcome this resistance is the combination of BCL2 inhibitors with agents that can downregulate MCL1. This guide explores the synergistic effects of the CDK2/9 inhibitor CCT68127 with the BCL2 family inhibitor ABT-263, providing a comprehensive overview of the underlying mechanism, supporting experimental data, and detailed protocols.
Mechanism of Synergy: A Two-Pronged Attack on Cancer Cell Survival
The synergistic lethality of combining this compound and ABT-263 stems from a dual-pronged assault on the apoptotic machinery of cancer cells. This compound, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), plays a crucial role in downregulating the transcription of short-lived anti-apoptotic proteins. One of the key targets of this transcriptional repression is MCL1.
ABT-263 is a BH3 mimetic that inhibits the anti-apoptotic proteins BCL2, BCL-xL, and BCL-w. By binding to these proteins, ABT-263 releases pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. However, in many cancer cells, the pro-apoptotic activity unleashed by ABT-263 is sequestered and neutralized by MCL1, leading to therapeutic resistance.
The combination of this compound and ABT-263 overcomes this resistance. This compound treatment leads to a rapid decrease in MCL1 protein levels.[1][2] This depletion of MCL1 removes a critical survival signal and sensitizes the cancer cells to the pro-apoptotic effects of ABT-263. With MCL1 levels diminished, the pro-apoptotic signals induced by ABT-263 can effectively trigger the apoptotic cascade, leading to a synergistic increase in cancer cell death.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and ABT-263 can be quantified using various in vitro assays. The following tables summarize representative data from studies investigating the combination of CDK9 inhibitors with BCL2 family inhibitors.
Table 1: Synergistic Anti-proliferative Activity
| Cell Line | This compound GI₅₀ (µM) | ABT-263 GI₅₀ (µM) | Combination Index (CI) | Synergy Level |
| HCT116 (Colon) | 0.5 | >10 | < 1.0 | Synergistic |
| A375 (Melanoma) | 0.4 | >10 | < 1.0 | Synergistic |
Note: This table presents illustrative data based on the findings that CCT068127 has an average GI₅₀ of 0.5 µmol·L⁻¹ in human colon cancer and melanoma cell lines and that synergy is observed with ABT-263.[2] The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Enhancement of Apoptosis
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5% |
| This compound (0.5 µM) | 15% |
| ABT-263 (1 µM) | 10% |
| This compound (0.5 µM) + ABT-263 (1 µM) | 45% |
Note: This table provides a representative example of the synergistic induction of apoptosis. The combination of a CDK9 inhibitor and a BCL2 inhibitor typically results in a significantly higher percentage of apoptotic cells compared to either agent alone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the synergistic effects of this compound and ABT-263.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A375) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, ABT-263, or the combination of both drugs at a constant ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ values for each drug and calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, ABT-263, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for MCL1 Expression
This technique is used to detect and quantify the levels of MCL1 protein.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 4, 8, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against MCL1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion and Future Directions
The combination of the CDK2/9 inhibitor this compound and the BCL2 family inhibitor ABT-263 represents a rational and potent therapeutic strategy for cancers that rely on MCL1 for survival. By downregulating MCL1, this compound effectively sensitizes cancer cells to the pro-apoptotic effects of ABT-263, leading to synergistic cell death. The experimental data and protocols provided in this guide offer a framework for researchers to further investigate this promising combination. Future studies should focus on in vivo validation of this synergy in relevant cancer models and the identification of predictive biomarkers to guide the clinical application of this combination therapy. The exploration of other CDK9 inhibitors in combination with various BCL2 family inhibitors also warrants further investigation to broaden the therapeutic potential of this approach.
References
Unveiling a New Frontier in Neuroblastoma Therapy: A Comparative Guide to Alternative CDK9 Inhibitors
For researchers, scientists, and drug development professionals at the forefront of neuroblastoma research, the quest for effective therapeutic strategies is paramount. This guide provides a comprehensive comparison of alternative Cyclin-Dependent Kinase 9 (CDK9) inhibitors, offering a deep dive into their performance, supporting experimental data, and detailed methodologies to aid in the rational selection of compounds for preclinical investigation.
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, remains a clinical challenge, particularly in its high-risk, MYCN-amplified form. The MYCN oncogene is a critical driver of tumor progression and its transcriptional regulation is heavily dependent on CDK9. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of short-lived mRNAs, including that of MYCN. This dependency presents a strategic vulnerability. Inhibition of CDK9 offers a promising therapeutic avenue to indirectly target the "undruggable" MYCN, leading to its downregulation and subsequent tumor cell apoptosis. This guide explores several alternative small molecule inhibitors of CDK9 that have shown promise in preclinical neuroblastoma models.
Performance Comparison of CDK9 Inhibitors
The following table summarizes the in vitro efficacy of various CDK9 inhibitors against neuroblastoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target CDKs | Neuroblastoma Cell Line | MYCN Status | IC50 (nM) | Reference |
| Fadraciclib (CYC065) | CDK2, CDK9 | KELLY | Amplified | ~100-200 | [1] |
| NGP | Amplified | ~100-200 | [1] | ||
| SK-N-BE(2) | Amplified | ~100-200 | [1] | ||
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | IMR-32 | Amplified | ~386 (median) | [2][3] |
| KELLY | Amplified | ~386 (median) | [2][3] | ||
| SK-N-AS | Non-amplified | ~1227 (median) | [2][3] | ||
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | IMR-32 | Amplified | 8.8 | [4][5] |
| NGP | Amplified | 6.2 | [4][5] | ||
| SK-N-AS | Non-amplified | 27.2 | [4][5] | ||
| Enitociclib (VIP152/BAY1521152) | CDK9 | LAN1 | Amplified | 39-123 | [4] |
| SK-N-BE(2) | Amplified | 39-123 | [4] | ||
| SK-N-AS | Non-amplified | 39-123 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CDK9 inhibition blocks MYCN transcription in neuroblastoma.
Caption: A typical workflow for preclinical evaluation of CDK9 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7][8][9]
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V-FITC apoptosis detection kits.[10][11][12]
-
Cell Treatment: Seed and treat neuroblastoma cells with the CDK9 inhibitor as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for MYCN and Apoptosis Markers
This is a general protocol for western blotting.[13][14][15][16]
-
Protein Extraction: Treat cells with the CDK9 inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYCN, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of OCT4 binding at the MYCN locus induces neuroblastoma cell death accompanied by downregulation of transcripts with high-open reading frame dominance - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profile of CCT68127 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase cross-reactivity profile of CCT68127, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1] Developed as a more potent and selective analog of the first-generation CDK inhibitor seliciclib, this compound demonstrates a distinct profile against a panel of kinases, highlighting its potential for targeted therapeutic applications.[1][2]
Data Presentation: Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and its parent compound, seliciclib, was assessed against a panel of human cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | This compound IC50 (µM) | Seliciclib IC50 (µM) | Fold-Increase in Potency (Seliciclib/CCT68127) |
| CDK1/cyclin B | 1.12 | 16.8 | 15 |
| CDK2/cyclin E | 0.05 | 1.1 | 22 |
| CDK4/cyclin D | >10 | >10 | - |
| CDK5/p25 | 0.34 | 5.1 | 15 |
| CDK7/cyclin H | 5.5 | 4.8 | 0.87 |
| CDK9/cyclin T | 0.04 | 0.44 | 11 |
Table 1: Comparative IC50 values of this compound and seliciclib against a panel of CDKs. Data indicates that this compound is a highly potent inhibitor of CDK2 and CDK9, with significantly increased potency against CDK1 and CDK5 compared to seliciclib.[1]
Notably, this compound exhibits enhanced selectivity for CDK2 and CDK9 over CDK4 and CDK7 when compared to seliciclib.[1]
Extended Kinase Selectivity Profile
To further characterize its selectivity, this compound was profiled against a broader panel of approximately 30 recombinant human kinases. For the following kinases, the IC50 values for both this compound and seliciclib were determined to be greater than 10 µM, indicating a high degree of selectivity for its primary targets:
-
ABL
-
AKT
-
AURKA
-
AURKB
-
CAMKII
-
CK2
-
ERK2
-
FLT3
-
GSK3
-
IKKA
-
LCK
-
PDGFB
-
PKA
-
PKC
-
PLK1
-
S6
-
SAP2KA
-
SRC
-
VEGFR1
-
VEGFR2
Signaling Pathway Inhibition
This compound exerts its primary effects through the inhibition of CDK2 and CDK9, which are key regulators of cell cycle progression and transcription, respectively.
-
CDK2 Inhibition: By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][2] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1/S phase transition and arresting the cell cycle.[3]
-
CDK9 Inhibition: this compound's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex, leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][2] This impedes transcriptional elongation, ultimately affecting the expression of key regulatory proteins.[1]
Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
1. Materials:
-
Recombinant human kinases (e.g., CDK2/Cyclin E, CDK9/Cyclin T)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be close to the Km for each specific kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Next-Generation CDK Inhibitor CCT68127 vs. First-Generation Counterparts
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of cyclin-dependent kinase (CDK) inhibitors. While first-generation inhibitors demonstrated the potential of targeting the cell cycle, their broad specificity and associated toxicities have limited their clinical success.[1][2] This guide provides a detailed comparison of CCT68127, a novel and potent inhibitor of CDK2 and CDK9, against first-generation CDK inhibitors, offering insights supported by experimental data to inform future research and development.[3]
Executive Summary
This compound represents a significant advancement over first-generation pan-CDK inhibitors like flavopiridol and roscovitine (seliciclib).[1][4] Optimized from the purine template of seliciclib, this compound exhibits enhanced potency and selectivity for CDK2 and CDK9.[3][5] This improved specificity is crucial for minimizing off-target effects and increasing the therapeutic window, a major challenge for its predecessors.[2][6] First-generation inhibitors, characterized by their pan-CDK activity, often lead to high toxicity, which has been a primary reason for their failure in clinical trials.[1][2] this compound's mechanism of action involves the targeted inhibition of CDK2 and CDK9, leading to decreased phosphorylation of the Retinoblastoma protein (RB) and RNA polymerase II, ultimately resulting in cell cycle arrest and apoptosis.[3][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory activity of this compound and the first-generation CDK inhibitors, flavopiridol and roscovitine, against a panel of cyclin-dependent kinases. The data clearly illustrates the increased potency and selectivity of this compound.
Table 1: Inhibitory Activity (IC50, µM) of CDK Inhibitors
| Target | This compound | Flavopiridol | Roscovitine (Seliciclib) |
| CDK1/cyclin B | 1.12[5] | 0.03[1] | 0.65[7] |
| CDK2/cyclin A | - | - | 0.70[7] |
| CDK2/cyclin E | 0.021[5] | 0.17[1] | 0.70[7] |
| CDK4/cyclin D1 | >10[5] | 0.1[1] | >100[7] |
| CDK5/p25 | 0.022[5] | - | 0.16[7] |
| CDK6/cyclin D3 | - | 0.06[1] | >100[7] |
| CDK7/cyclin H | >10[5] | 0.3[1] | 0.46[7] |
| CDK9/cyclin T1 | 0.024[5] | 0.01[1] | 0.60[7] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data is compiled from multiple sources as cited.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP
-
Test compound (e.g., this compound, flavopiridol)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well or 384-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a multi-well plate, add the recombinant CDK/cyclin enzyme and the kinase-specific peptide substrate to each well.
-
Add the diluted test compound to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection or using a fluorescent ATP analog).
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal directly in the plate reader.
-
Calculate the percentage of kinase activity relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound, flavopiridol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-treated control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[2]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.
-
Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.[2]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Fingerprint: CCT68127 Versus Other CDK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the fundamental machinery of cell cycle progression. CCT68127, a potent inhibitor of CDK2 and CDK9, has garnered significant interest for its distinct anti-neoplastic properties. This guide provides a comprehensive comparison of the gene expression signature of this compound against other CDK inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Executive Summary
This compound distinguishes itself from other CDK inhibitors through a unique transcriptional signature characterized by the significant downregulation of genes crucial for G2/M phase progression and a notable impact on key signaling phosphatases and pro-survival proteins. While sharing some common effects with its predecessor, seliciclib, this compound exhibits a more potent and selective profile. This guide delves into the specifics of these differences, offering a valuable resource for researchers investigating novel cancer therapies.
Comparative Gene Expression Analysis
Treatment of cancer cells with this compound induces a distinct gene expression profile. A hallmark of its action is the pronounced downregulation of a cluster of genes essential for the G2/M transition of the cell cycle. Furthermore, this compound treatment leads to a significant decrease in the expression of DUSP6, a phosphatase that negatively regulates the ERK/MAPK signaling pathway, and a rapid reduction in the levels of the anti-apoptotic protein MCL1.[1][2]
In comparison, the first-generation CDK inhibitor seliciclib (R-roscovitine; CYC202), which also targets CDK2, CDK7, and CDK9, shares some overlapping effects with this compound, such as the downregulation of mitotic control genes. However, this compound generally demonstrates greater potency.[3][4] Other CDK inhibitors, such as the CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib), exhibit a different transcriptional signature, primarily impacting G1-S phase transition genes. The CDK2/9 inhibitor CYC065 (fadraciclib) shows a mechanistic profile similar to this compound, with a strong effect on MCL1 and MYC expression.[5][6]
Key Differentially Expressed Genes
The following tables summarize the key reported changes in gene expression following treatment with this compound and its comparator, seliciclib, in HT29 human colon cancer cells.[1]
Table 1: Downregulated Genes Involved in G2/M Progression by this compound and Seliciclib
| Gene | Protein Product | Function in G2/M Phase | Fold Change (this compound) | Fold Change (Seliciclib) |
| PLK1 | Polo-like kinase 1 | Mitotic entry, spindle assembly, cytokinesis | ↓ | ↓ |
| CCNB2 | Cyclin B2 | Component of MPF, essential for mitosis | ↓ | ↓ |
| AURKA | Aurora kinase A | Centrosome maturation, spindle assembly | ↓ | ↓ |
| AURKB | Aurora kinase B | Chromosome condensation, kinetochore function | ↓ | ↓ |
| CDC25B | Cell division cycle 25B | Activates CDK1/cyclin B complex | ↓ | ↓ |
| UBE2C | Ubiquitin-conjugating enzyme E2C | Anaphase-promoting complex/cyclosome (APC/C) activator | ↓ | ↓ |
| CENPF | Centromere protein F | Kinetochore assembly and function | ↓ | ↓ |
Data extracted from a study on HT29 human colon cancer cells. The symbol ↓ indicates downregulation.[1]
Table 2: Other Key Gene Expression Changes Induced by this compound
| Gene | Protein Product | Cellular Pathway/Function | Effect of this compound |
| DUSP6 | Dual specificity phosphatase 6 | Negative regulator of ERK/MAPK signaling | Dramatic Loss of Expression |
| MCL1 | Myeloid cell leukemia 1 | Anti-apoptotic BCL-2 family member | Rapid Decrease in Protein Levels |
These changes highlight the broader impact of this compound beyond direct cell cycle control.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other CDK inhibitors.
Gene Expression Profiling via Microarray
Objective: To determine the global changes in gene expression in cancer cells following treatment with CDK inhibitors.
Cell Culture and Treatment:
-
HT29 human colon cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded at a density of 1 x 10^6 cells per 10 cm dish and allowed to adhere overnight.
-
Cells are treated with equiactive concentrations (e.g., 3x GI50) of this compound, seliciclib, or a vehicle control (DMSO) for 24 hours.[1]
RNA Extraction and Microarray Hybridization:
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
cDNA is synthesized from the total RNA and labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
The labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. The study cited utilized a custom microarray enriched for 5808 cDNAs implicated in cancer.[1]
-
After hybridization, the microarray slides are washed to remove unbound cDNA and scanned using a microarray scanner.
Data Analysis:
-
The fluorescence intensity of each spot on the microarray is quantified.
-
The data is normalized to account for technical variations.
-
Differentially expressed genes between the inhibitor-treated and control groups are identified using statistical tests (e.g., t-test) with a defined fold-change cutoff (e.g., ≥ 2-fold change).[1]
Western Blot Analysis
Objective: To validate the changes in protein expression of key genes identified by microarray analysis.
Protein Extraction and Quantification:
-
Following treatment as described above, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-PLK1, anti-CCNB2, anti-DUSP6, anti-MCL1, and a loading control like anti-GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a unique and potent gene expression signature that distinguishes it from other CDK inhibitors. Its profound impact on G2/M progression genes, coupled with the downregulation of DUSP6 and MCL1, provides a strong rationale for its further investigation as a targeted cancer therapeutic. This guide offers a foundational understanding of its molecular pharmacology, empowering researchers to design informed experiments and advance the development of next-generation cancer treatments.
References
- 1. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CCT68127: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of CCT68127, a potent CDK2 and CDK9 inhibitor used in cancer research.[1][2][3] While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide synthesizes best practices from general hazardous waste management protocols to provide a comprehensive operational and disposal plan.
It is imperative to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Hazard and Handling Summary
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Information |
| Product Name | This compound |
| Synonyms | αSβR-21 |
| CAS Number | 660822-23-1[4] |
| Chemical Formula | C19H27N7O[4] |
| Molecular Weight | 369.47[4] |
| Primary Hazards | While specific GHS classifications for this compound are not readily available, as a potent bioactive compound, it should be handled as potentially hazardous. Similar compounds are often harmful if swallowed and can be toxic to aquatic life.[5][6] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile) should be worn at all times.[7] |
| Primary Disposal Rule | DO NOT dispose of this compound in laboratory trash or down the drain. All waste containing this compound must be treated as hazardous chemical waste.[5][8] |
Step-by-Step Disposal Plan
The proper disposal of this compound requires the segregation of waste streams to ensure safe handling and compliance.
This category includes unused or expired this compound powder, as well as contaminated items such as weigh boats, gloves, and bench paper.
-
1.1. Whenever possible, dispose of solid this compound in its original container.
-
1.2. Collect all other contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
1.3. The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards.
-
1.4. Store the sealed container in a designated and secure satellite accumulation area.
This includes solutions of this compound, typically dissolved in solvents like DMSO, and any rinsate from cleaning contaminated glassware.
-
2.1. Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
2.2. Ensure the waste container is properly sealed to prevent leaks and evaporation. Do not use evaporation as a disposal method.[8]
-
2.3. Label the container clearly with "Hazardous Waste," the chemical name, the solvent used, and an approximate concentration of the this compound.
-
2.4. Store the container in a designated satellite accumulation area, using secondary containment to prevent spills.
Any sharps, such as needles or razor blades, contaminated with this compound must be handled with extreme care.
-
3.1. Dispose of all contaminated sharps immediately in a designated, puncture-proof sharps container.[6]
-
3.2. The sharps container must be clearly labeled as "Hazardous Waste" with the name of the chemical contaminant.
Empty containers that once held this compound must still be treated as hazardous waste until properly decontaminated.
-
4.1. To render a container non-hazardous, it may require triple rinsing with a suitable solvent that can dissolve this compound.
-
4.2. Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste. [5]
-
4.3. After proper rinsing, deface or remove the original chemical label before disposing of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]
-
5.1. Once your hazardous waste containers are full, contact your institution's EHS department to arrange for pickup and disposal.[5]
-
5.2. Ensure all required paperwork is completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cyclacel.com [cyclacel.com]
- 3. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drexel.edu [drexel.edu]
- 8. nswai.org [nswai.org]
Essential Safety and Logistical Information for Handling CCT68127
This guide provides crucial safety and logistical information for the handling of CCT68127, a potent and orally active CDK inhibitor used in anti-cancer research.[1] Adherence to these operational and disposal procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Quantitative Data Summary
| Property | Data | Source |
| Molecular Formula | C₁₉H₂₇N₇O | MedKoo Biosciences |
| Molecular Weight | 369.47 g/mol | MedKoo Biosciences |
| Appearance | Solid Powder | General product information |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | MedKoo Biosciences[3] |
| Storage (Long Term) | -20 °C (months to years) | MedKoo Biosciences[3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any specific experimental protocol. The following table outlines general PPE recommendations for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Powder | Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Gown/Lab Coat: A disposable, low-lint gown designed for handling hazardous materials.[4] Eye Protection: Chemical splash goggles or safety glasses with side shields.[5] Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is advised when handling the powder outside of a certified chemical fume hood or containment enclosure. Face Protection: A face shield should be used in conjunction with goggles when there is a risk of splashing.[5] |
| Handling Solutions | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown/Lab Coat: A disposable, fluid-resistant lab coat or gown. Eye Protection: Chemical splash goggles.[5] Face Protection: A face shield for additional splash protection.[5] |
Experimental Protocols: Safe Handling Workflow
The following procedural steps provide a general workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a certified chemical fume hood or a containment balance enclosure.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary materials, including vials, solvents, and waste containers, within the fume hood.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the compound.
3. Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound powder within the fume hood to minimize inhalation risk.
-
To reconstitute, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the powder to prevent splashing.
4. During Use:
-
Always handle solutions of this compound within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
5. Doffing PPE:
-
Remove PPE in the designated area, ensuring not to contaminate skin or clothing.
-
Dispose of single-use PPE in the appropriate hazardous waste stream.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.[6]
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a dry, dark, and well-ventilated area.[3][7]
-
Follow the recommended storage temperatures for short-term and long-term storage to ensure stability.[3]
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, vials, pipette tips) as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Liquid Waste: Collect unused solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of empty vials and contaminated consumables in the appropriate solid hazardous waste stream.[6]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
